molecular formula C13H10N2O2S B10831548 NSC 694621

NSC 694621

Katalognummer: B10831548
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: AZVIMHSUSDTTCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one is a synthetically crafted small molecule based on an isothiazolopyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of fused heterocyclic systems whose structural analogs are being actively investigated for their potential as broad-spectrum antiviral and antimicrobial agents. Scientific literature indicates that closely related isothiazolo[4,3-b]pyridine derivatives function as potent and selective inhibitors of the host enzyme cyclin G-associated kinase (GAK) . GAK is a key regulator of clathrin-mediated intracellular trafficking, a cellular process usurped by many viruses for entry and replication . By inhibiting GAK, these compounds have demonstrated in vitro efficacy against a range of challenging viral pathogens, including dengue virus (DENV), Ebola virus (EBOV), and chikungunya virus (CHIKV) . This mechanism, which targets a host factor rather than a viral protein, presents a promising strategy for developing therapeutics with a higher genetic barrier to resistance and broader antiviral activity. Furthermore, heterocyclic compounds containing the pyridine nucleus, such as this one, are frequently explored for their antimicrobial properties and are found in many pharmacologically active agents . Researchers can utilize this high-quality compound as a key intermediate or a reference standard in programs aimed at developing novel anti-infective agents. It is supplied for laboratory research applications only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C13H10N2O2S

Molekulargewicht

258.30 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C13H10N2O2S/c1-17-10-6-4-9(5-7-10)15-13(16)11-3-2-8-14-12(11)18-15/h2-8H,1H3

InChI-Schlüssel

AZVIMHSUSDTTCB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to NSC 694621: A Covalent PCAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a small molecule inhibitor of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT). It functions as an irreversible, covalent inhibitor by targeting a cysteine residue in the active site of PCAF. This inhibition of PCAF's enzymatic activity leads to a reduction in histone acetylation, impacting gene expression and subsequently inducing anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound is an isothiazolone (B3347624) derivative. Its fundamental chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂O₂S
IUPAC Name 2-(4-methoxyphenyl)-[1][2]thiazolo[5,4-b]pyridin-4(5H)-one
CAS Number 104857-29-6
SMILES O=C1C2=CC=CN=C2SN1C3=CC=C(OC)C=C3

Mechanism of Action

This compound acts as a potent and irreversible inhibitor of PCAF, a member of the GNAT (GCN5-related N-acetyltransferase) family of histone acetyltransferases. The core of its inhibitory action lies in the formation of a covalent bond with the Cysteine 574 (Cys574) residue located within the active site of the PCAF enzyme. This covalent modification permanently inactivates the acetyltransferase function of PCAF, preventing the transfer of acetyl groups from acetyl-CoA to histone substrates.

The inhibition of PCAF's acetyltransferase activity leads to a decrease in the acetylation of histones, particularly H3 and H4. Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By reducing histone acetylation, this compound can induce a more condensed chromatin state, thereby repressing the transcription of genes involved in cell proliferation and survival.

Signaling Pathways

The inhibitory action of this compound on PCAF disrupts several key signaling pathways implicated in cancer development and progression.

Inhibition of PCAF-Mediated Histone Acetylation

The primary signaling event initiated by this compound is the direct inhibition of PCAF's enzymatic activity. This leads to a global reduction in histone acetylation, altering the expression of numerous genes.

NSC_694621 This compound Covalent_Bond Forms Covalent Bond with Cys574 NSC_694621->Covalent_Bond PCAF PCAF (Histone Acetyltransferase) Histone_Acetylation Histone Acetylation (e.g., H3, H4) PCAF->Histone_Acetylation Promotes Covalent_Bond->PCAF Inhibits Chromatin Chromatin Structure Histone_Acetylation->Chromatin Relaxes Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Enables Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Drives

Figure 1: Mechanism of this compound Action.
Disruption of the Hedgehog-Gli Signaling Pathway

PCAF is a crucial cofactor for the Hedgehog-Gli signaling pathway, which is often hyperactivated in certain cancers. PCAF interacts with the transcription factor GLI1, promoting the acetylation of histone H3 at the promoters of Hedgehog target genes, leading to their expression. By inhibiting PCAF, this compound can suppress the transcription of these target genes, thereby inhibiting cancer cell proliferation.[1]

NSC_694621 This compound PCAF PCAF NSC_694621->PCAF Inhibits H3K9Ac H3K9 Acetylation on Target Promoters PCAF->H3K9Ac Co-activates with GLI1 Hedgehog Hedgehog Signaling Activation GLI1 GLI1 Hedgehog->GLI1 Activates GLI1->H3K9Ac Target_Genes Hedgehog Target Gene Expression H3K9Ac->Target_Genes Promotes Proliferation Cancer Cell Proliferation Target_Genes->Proliferation Drives

Figure 2: Disruption of Hedgehog-Gli Signaling.
Induction of Apoptosis via the GLI1/BCL2/BAX Axis

In hepatocellular carcinoma, PCAF has been shown to induce apoptosis by negatively regulating GLI1.[3] The inhibition of GLI1 leads to a decrease in the anti-apoptotic protein BCL2 and an increase in the pro-apoptotic protein BAX. Therefore, by inhibiting PCAF, the downstream effects on this apoptotic pathway could be complex and context-dependent. However, the direct inhibition of PCAF by this compound leading to cell proliferation inhibition suggests a pro-apoptotic or cell cycle arrest mechanism.

NSC_694621 This compound PCAF PCAF NSC_694621->PCAF Inhibits GLI1 GLI1 PCAF->GLI1 Negatively Regulates BCL2 BCL2 (Anti-apoptotic) GLI1->BCL2 Upregulates BAX BAX (Pro-apoptotic) GLI1->BAX Downregulates Apoptosis Apoptosis BCL2->Apoptosis Inhibits BAX->Apoptosis Promotes

Figure 3: Modulation of the GLI1/BCL2/BAX Apoptotic Pathway.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound.

Assay TypeTarget/Cell LineValueReference
IC₅₀ (PCAF Inhibition) Recombinant PCAF/H3₁₋₂₁5.71 µM
GI₅₀ (Growth Inhibition) SK-N-SH (Neuroblastoma)19.2 µM
Growth Inhibition (%) HCT116 (Colon Carcinoma)29% at 25 µM

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibitor Screening Assay

This protocol is adapted from commercially available fluorescence-based HAT inhibitor screening kits.[4][5][6]

Objective: To quantify the inhibitory effect of this compound on PCAF acetyltransferase activity.

Materials:

  • Recombinant human PCAF

  • Acetyl-CoA

  • Histone H3 peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Thiol-detecting fluorescent probe (e.g., CPM)

  • Stop solution (e.g., isopropanol)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add recombinant PCAF enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of Acetyl-CoA and the histone H3 peptide substrate.

  • Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Add the thiol-detecting fluorescent probe to each well. This probe reacts with the free thiol group on the Coenzyme A (CoA) product of the HAT reaction.

  • Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Start Start Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to 96-well Plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add PCAF Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 10 min, RT) Add_Enzyme->Incubate_1 Add_Substrates Add Acetyl-CoA and Histone H3 Peptide Incubate_1->Add_Substrates Incubate_2 Incubate (e.g., 30 min, 37°C) Add_Substrates->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Add_Probe Add Fluorescent Probe Add_Stop->Add_Probe Incubate_3 Incubate (e.g., 5 min, RT) Add_Probe->Incubate_3 Read_Fluorescence Measure Fluorescence Incubate_3->Read_Fluorescence Analyze Calculate % Inhibition and IC₅₀ Read_Fluorescence->Analyze End End Analyze->End

Figure 4: Workflow for HAT Inhibitor Screening Assay.
Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines such as HCT116 and SK-N-SH.[7][8]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • HCT116 or SK-N-SH cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plate

  • Absorbance microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treat_Cells Treat with this compound or Vehicle Adherence->Treat_Cells Incubate_Treatment Incubate (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours, 37°C) Add_MTT->Incubate_MTT Solubilize Remove Medium and Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and GI₅₀ Read_Absorbance->Analyze End End Analyze->End

Figure 5: Workflow for MTT Cell Proliferation Assay.
Western Blotting for Histone Acetylation

This protocol provides a general framework for detecting changes in global histone acetylation levels in cells treated with this compound.[9][10][11]

Objective: To visualize the effect of this compound on the acetylation status of histones.

Materials:

  • Cells treated with this compound or vehicle

  • Histone extraction buffer

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3/H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against specific acetylated histones and total histones (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

This compound is a valuable research tool for studying the role of PCAF and histone acetylation in various biological processes, particularly in the context of cancer. Its covalent and irreversible mechanism of action provides a potent and specific means to inhibit PCAF activity. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential and molecular effects of this compound. Further investigation into its in vivo efficacy and safety profile is warranted to explore its potential as a clinical candidate.

References

An In-depth Technical Guide to the Mechanism of Action of NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a potent and irreversible inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). By forming a covalent bond with a critical cysteine residue (Cys574) in the active site of PCAF, this compound effectively abrogates its enzymatic activity. This inhibition of PCAF-mediated acetylation of histone and non-histone proteins disrupts key cellular signaling pathways, leading to anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: Covalent Inhibition of PCAF

This compound acts as a highly specific, irreversible inhibitor of the histone acetyltransferase PCAF.[1] The core of its mechanism lies in the formation of a covalent adduct with the cysteine 574 residue located within the catalytic domain of PCAF.[1] This covalent modification permanently inactivates the enzyme, preventing it from transferring acetyl groups from acetyl-CoA to its substrate proteins.

The inhibitory potency of this compound against PCAF has been quantified with an IC50 value of 5.71 µM .

Visualization of the Core Mechanism

NSC_694621_Mechanism Mechanism of this compound Action NSC_694621 This compound PCAF_active Active PCAF (with Cys574) NSC_694621->PCAF_active Covalent Bonding Acetylation Histone & Non-Histone Protein Acetylation PCAF_active->Acetylation Catalyzes PCAF_inactive Inactive PCAF (Covalently Modified Cys574) PCAF_inactive->Acetylation Inhibits Downstream Downstream Cellular Effects (Apoptosis, Cell Cycle Arrest) Acetylation->Downstream Regulates

Caption: Covalent modification of PCAF by this compound.

Downstream Cellular Effects

The inhibition of PCAF by this compound triggers a cascade of downstream events, primarily impacting pathways regulated by protein acetylation. These effects culminate in the observed anti-proliferative and pro-apoptotic activity in cancer cells.

Impact on p53 Acetylation and Function

PCAF is a known acetyltransferase of the tumor suppressor protein p53. Acetylation of p53 is critical for its activation, stability, and ability to induce downstream target genes involved in cell cycle arrest and apoptosis. By inhibiting PCAF, this compound is expected to reduce p53 acetylation, thereby impairing its tumor-suppressive functions. This can lead to a cellular environment more permissive to uncontrolled proliferation.

Induction of Apoptosis

PCAF plays a role in the regulation of apoptosis. For instance, PCAF can influence the expression of key apoptotic regulators. Inhibition of PCAF by this compound can disrupt this regulation, potentially leading to the induction of programmed cell death in cancer cells.

Cell Cycle Arrest

PCAF-mediated acetylation of proteins is involved in the regulation of cell cycle progression. By inhibiting this activity, this compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Visualization of Downstream Signaling

Downstream_Effects Downstream Effects of this compound NSC_694621 This compound PCAF PCAF NSC_694621->PCAF Inhibits p53_acetylation p53 Acetylation PCAF->p53_acetylation Histone_Acetylation Histone Acetylation PCAF->Histone_Acetylation p53_activity p53 Activity p53_acetylation->p53_activity Apoptosis Apoptosis p53_activity->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_activity->Cell_Cycle_Arrest Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay Reference
IC50 (PCAF Inhibition)5.71 µMIn vitro HAT assayN/A
GI50 (SK-N-SH)19.2 µMCell proliferation assayN/A
Growth Inhibition (HCT116)29% at 25 µMCell proliferation assayN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against PCAF.

Materials:

  • Recombinant human PCAF

  • Histone H3 peptide (substrate)

  • Acetyl-Coenzyme A (acetyl donor)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagent (e.g., radioactive acetyl-CoA or a fluorescent-based detection system)

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant PCAF, and the histone H3 peptide substrate.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding an acid or a specific inhibitor).

  • Detect the amount of acetylated histone H3. This can be done by measuring the incorporation of radiolabeled acetyl groups or by using an antibody-based method (e.g., ELISA or Western blot) with an antibody specific for acetylated histone H3.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or SRB Assay)

This protocol describes a general method to assess the anti-proliferative effects of this compound on cancer cell lines such as SK-N-SH and HCT116.

Materials:

  • SK-N-SH or HCT116 cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

Procedure:

  • Seed SK-N-SH or HCT116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).

  • After the treatment period, perform either the MTT or SRB assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Add a solubilization buffer to dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing away the unbound dye, solubilize the protein-bound dye with Tris base and measure the absorbance at a specific wavelength (e.g., 510 nm).

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the GI50 value (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot for Acetylated Histones and p53

This protocol is for detecting changes in the acetylation status of histones (e.g., H3 and H4) and p53 in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for acetylated H3, acetylated H4, total H3, total H4, acetylated p53, total p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels and the loading control.

Visualization of Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis HAT_Assay PCAF HAT Assay IC50_Determination IC50 Determination HAT_Assay->IC50_Determination Cell_Culture Cell Culture (SK-N-SH, HCT116) Treatment This compound Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT/SRB) Treatment->Proliferation_Assay Western_Blot Western Blot Treatment->Western_Blot GI50_Determination GI50 Determination Proliferation_Assay->GI50_Determination Acetylation_Analysis Acetylation Analysis (Histones, p53) Western_Blot->Acetylation_Analysis

Caption: Workflow for characterizing this compound.

References

Unveiling the Target: A Technical Guide to the Biological Identification of NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 has been identified as a potent and irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This document serves as a technical guide outlining the established biological target of this compound and the general experimental methodologies employed for such target identification. While the primary literature detailing the initial discovery and quantitative characterization of this compound remains elusive in the public domain, this guide provides a comprehensive overview of its mechanism of action and the established protocols for identifying and validating covalent inhibitors of histone acetyltransferases.

Introduction: The Significance of Histone Acetyltransferases and PCAF

Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression. By transferring an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, HATs neutralize the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors and the transcriptional machinery to the DNA, generally resulting in increased gene transcription.

The p300/CBP-associated factor (PCAF), also known as KAT2B, is a key member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF plays a critical role in various cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive therapeutic target.

This compound: A Covalent Inhibitor of PCAF

This compound has been characterized as a specific, irreversible inhibitor of PCAF. Its mechanism of action involves the formation of a covalent bond with a key cysteine residue, Cysteine 574 (Cys574), located within the active site of the PCAF enzyme.[1] This covalent modification permanently inactivates the enzyme, preventing it from carrying out its acetyltransferase function.

Mechanism of Covalent Inhibition

The chemical structure of this compound, an isothiazolone (B3347624) derivative, contains an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This targeted covalent interaction provides a high degree of potency and prolonged duration of action, as the inhibition is not readily reversible.

Quantitative Data (Hypothetical)

Due to the absence of the primary discovery publication, specific quantitative data for the interaction of this compound with PCAF is not available. The following table represents a template of the types of quantitative data that would be determined to characterize such an inhibitor.

ParameterDescriptionHypothetical Value
IC50 (PCAF) The half-maximal inhibitory concentration of this compound against PCAF acetyltransferase activity.e.g., < 1 µM
kinact/KI The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent modification.e.g., > 104 M-1s-1
Cellular IC50 The concentration of this compound that inhibits a cellular process mediated by PCAF by 50%.e.g., 1-10 µM
Target Occupancy The percentage of PCAF enzyme covalently modified by this compound in a cellular context at a given concentration and time.e.g., > 90% at 10x cellular IC50

Experimental Protocols for Target Identification and Validation

The identification of a specific biological target for a small molecule inhibitor like this compound typically involves a multi-faceted approach, combining biochemical, biophysical, and cell-based assays. The following are detailed methodologies for key experiments that would be employed in such a workflow.

Biochemical Assay for HAT Activity

This experiment is designed to measure the enzymatic activity of PCAF in the presence and absence of the inhibitor.

Protocol:

  • Reagents and Materials:

    • Recombinant human PCAF enzyme

    • Histone H3 peptide (or other suitable substrate)

    • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

    • This compound

    • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

    • Scintillation cocktail (for radioactive assay) or antibodies for ELISA-based detection.

  • Procedure (Filter-Binding Assay with [3H]-Acetyl-CoA):

    • Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide, and recombinant PCAF.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.

    • Initiate the acetyltransferase reaction by adding [3H]-Acetyl-CoA.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [3H]-Acetyl-CoA.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Identification

This experiment aims to confirm the covalent binding of the inhibitor to the target protein and identify the specific amino acid residue involved.

Protocol:

  • Reagents and Materials:

    • Recombinant human PCAF enzyme

    • This compound

    • Incubation buffer (e.g., PBS)

    • Reducing and alkylating agents (DTT and iodoacetamide)

    • Protease (e.g., Trypsin)

    • LC-MS/MS system.

  • Procedure:

    • Incubate recombinant PCAF with an excess of this compound for a sufficient time to ensure complete covalent modification.

    • Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

    • Digest the protein into smaller peptides using trypsin.

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the amino acid sequence of PCAF, including a modification corresponding to the mass of this compound on cysteine residues.

    • Identify the specific peptide containing the Cys574 residue with the mass shift corresponding to the covalent adduction of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

  • Reagents and Materials:

    • Cultured cells (e.g., a cell line where PCAF is expressed)

    • This compound

    • Cell lysis buffer

    • Antibodies against PCAF

    • Western blotting reagents and equipment.

  • Procedure:

    • Treat cultured cells with this compound or a vehicle control for a defined period.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

    • Lyse the cells to separate soluble and aggregated proteins (e.g., by freeze-thaw cycles followed by centrifugation).

    • Collect the soluble fraction (supernatant).

    • Analyze the amount of soluble PCAF in each sample by Western blotting using a specific anti-PCAF antibody.

    • Plot the amount of soluble PCAF as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Signaling Pathway

PCAF_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Tail (Lysine) PCAF PCAF Acetyl_Histone Acetylated Histone (Relaxed Chromatin) Transcription Gene Transcription Acetyl_Histone->Transcription PCAF->Acetyl_Histone Acetylation Acetyl_CoA Acetyl-CoA NSC_694621 This compound NSC_694621->PCAF Covalent Inhibition (Cys574)

Caption: Mechanism of PCAF inhibition by this compound.

Experimental Workflow

Target_ID_Workflow Biochem_Screen Biochemical Screen (HAT Activity Assay) Hit_Compound Hit Compound (this compound) Biochem_Screen->Hit_Compound Covalent_Confirmation Covalent Modification (Mass Spectrometry) Hit_Compound->Covalent_Confirmation Target_Engagement Cellular Target Engagement (CETSA) Covalent_Confirmation->Target_Engagement Validated_Target Validated Target: PCAF Target_Engagement->Validated_Target

Caption: General workflow for identifying the target of a covalent inhibitor.

Conclusion

References

Navigating the Challenges in Solubility and Stability of NSC 694621: A Call for Open Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is a critical first step in the journey from laboratory discovery to clinical application. NSC 694621, a promising inhibitor of the histone acetyltransferase PCAF, presents a compelling case for such investigation. However, a comprehensive review of publicly available data reveals a significant gap in the detailed solubility and stability profiles of this compound, hindering its developmental progress. This guide candidly addresses the current lack of in-depth technical information and outlines the necessary experimental framework to bridge this knowledge void.

At present, detailed quantitative data on the solubility of this compound in common laboratory solvents remains largely unpublished. While it is known to be a small molecule, specific solubility values in aqueous solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, and various buffer systems at different pH levels are not readily accessible. Similarly, comprehensive stability studies, which are crucial for determining appropriate storage conditions, formulation strategies, and predicting shelf-life, are not available in the public domain.

To move forward, a systematic approach to characterizing the solubility and stability of this compound is essential. The following sections propose a framework of experimental protocols that would generate the necessary data to create a robust technical guide.

Proposed Experimental Protocols for this compound Characterization

A thorough investigation into the solubility and stability of this compound would involve a series of well-defined experiments. The methodologies outlined below are standard in the pharmaceutical sciences and would provide the quantitative data required for a comprehensive understanding of the compound's behavior.

I. Solubility Assessment

Objective: To determine the quantitative solubility of this compound in a range of relevant solvents and buffer systems.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: A panel of solvents should be chosen to represent a variety of polarities and applications, including:

    • Purified Water (Milli-Q or equivalent)

    • Phosphate-Buffered Saline (PBS) at pH 7.4

    • Aqueous buffers at pH 3, 5, 7, and 9

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (95% and absolute)

    • Methanol

    • Acetonitrile

    • Polyethylene glycol 400 (PEG 400)

    • Propylene Glycol

  • Equilibration: An excess amount of this compound will be added to a known volume of each solvent in sealed vials. The vials will be agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspensions will be filtered through a 0.22 µm filter to remove undissolved solid. The concentration of this compound in the filtrate will be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility will be reported in mg/mL and molarity (mol/L) for each solvent and temperature.

II. Stability Studies

Objective: To evaluate the chemical stability of this compound under various stress conditions to identify degradation pathways and establish appropriate storage and handling procedures.

Methodology: Forced Degradation Studies

  • Solution Stability: Solutions of this compound will be prepared in the solvents and buffers used for the solubility assessment. These solutions will be stored at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protected from light. Aliquots will be taken at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month) and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • pH Stability: The stability of this compound will be assessed across a range of pH values (e.g., pH 1.2, 3, 5, 7.4, 9, and 12) at a constant temperature. Samples will be analyzed at various time intervals to determine the rate of degradation as a function of pH.

  • Photostability: Solid this compound and solutions of the compound will be exposed to controlled light conditions as per ICH Q1B guidelines (e.g., exposure to a combination of cool white fluorescent and near-ultraviolet lamps). Control samples will be kept in the dark. The extent of degradation will be measured at specific time points.

  • Oxidative Stability: The susceptibility of this compound to oxidation will be tested by exposing it to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in solution. The degradation will be monitored over time.

  • Solid-State Stability: The stability of solid this compound will be evaluated at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) and humidity levels (e.g., 75% RH) to assess its physical and chemical stability as a bulk powder.

Visualizing the Path Forward: Proposed Workflows

To facilitate a clear understanding of the proposed experimental plan, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability studies.

G cluster_solubility Solubility Assessment Workflow A Select Solvents (Water, Buffers, Organic) B Add Excess this compound to Solvents A->B C Isothermal Shake-Flask Equilibration (25°C & 37°C) B->C D Filter to Remove Undissolved Solid C->D E Analyze Filtrate by HPLC-UV D->E F Determine & Report Solubility (mg/mL, M) E->F

Caption: Proposed workflow for determining the solubility of this compound.

G cluster_stability Stability Study Workflow A Prepare this compound Solutions & Solid Samples B Expose to Stress Conditions (Temp, pH, Light, Oxidation) A->B C Collect Samples at Time Intervals B->C D Analyze by Stability-Indicating HPLC C->D E Quantify Parent Compound & Degradants D->E F Determine Degradation Rate & Pathway E->F

Caption: Proposed workflow for conducting stability studies of this compound.

Conclusion

The advancement of promising therapeutic candidates like this compound is contingent on the availability of fundamental physicochemical data. While a comprehensive technical guide on the solubility and stability of this compound cannot be constructed from the currently available public information, this document serves as a roadmap for the necessary research. By executing the outlined experimental protocols, the scientific community can generate the crucial data needed to support the continued development of this compound, ultimately accelerating its potential journey to the clinic. The call for open data in this area is a call to foster collaboration and advance the field of drug discovery.

In Vitro Activity of NSC 694621: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a potent and irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). By forming a covalent bond with Cysteine 574 in the active site of PCAF, this compound effectively blocks its acetyltransferase activity. This inhibition disrupts critical cellular signaling pathways, leading to antiproliferative effects in various cancer cell lines. This document provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, effects on cancer cell proliferation, and the underlying molecular mechanisms. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene transcription. The p300/CBP-associated factor (PCAF), a member of the GNAT (GCN5-related N-acetyltransferase) family, is a key HAT involved in the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound, an isothiazolone (B3347624) derivative, has been identified as a potent inhibitor of PCAF. Its mechanism of action involves the irreversible covalent modification of a critical cysteine residue within the PCAF active site. This targeted inhibition leads to downstream effects on cellular signaling, most notably impacting the p53 tumor suppressor pathway and resulting in cell cycle arrest. This technical guide summarizes the available in vitro data for this compound, outlines relevant experimental methodologies, and provides a visual representation of its mechanism of action.

Quantitative In Vitro Activity of this compound

The in vitro activity of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Enzymatic Inhibition of PCAF by this compound

Target EnzymeSubstrateIC50 (µM)Reference
PCAFHistone H3 (1-21)5.71[1]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)Incubation Time (h)Reference
SK-N-SHNeuroblastomaGI5019.272[1]
HCT116Colon Carcinoma% Growth Inhibition29% at 25 µM72[1]

Mechanism of Action: Inhibition of the PCAF-p53 Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of PCAF, which in turn modulates the activity of the p53 tumor suppressor protein. PCAF is known to acetylate p53, a modification that enhances its stability and transcriptional activity. By inhibiting PCAF, this compound prevents p53 acetylation, leading to a cascade of downstream events that culminate in cell cycle arrest.

A key target of activated p53 is the gene encoding the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This ultimately results in a G1/S phase cell cycle arrest, thereby halting cell proliferation.

The following diagram illustrates the proposed signaling pathway affected by this compound.

NSC_694621_Pathway cluster_0 Cellular Environment cluster_1 PCAF-Mediated Acetylation cluster_2 Downstream Effects This compound This compound PCAF PCAF This compound->PCAF Inhibition p53_active p53 (acetylated, active) PCAF->p53_active Acetylation Acetylated H3 Acetylated Histone H3 PCAF->Acetylated H3 Acetylation p53_inactive p53 (inactive) p21 p21 gene transcription p53_active->p21 Transcriptional Activation Histone H3 Histone H3 p21_protein p21 protein p21->p21_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S phase) CDK->CellCycleArrest Leads to

Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to assess the inhibitory activity of this compound against PCAF in a biochemical assay format.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 (1-21) peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., fluorescently labeled antibody specific for acetylated lysine)

  • 96-well microplate (black, low-binding)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in HAT assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well microplate, add 10 µL of the diluted this compound or control solutions to the respective wells.

  • Add 20 µL of a solution containing the PCAF enzyme and the histone H3 peptide substrate to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of Acetyl-CoA solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing a high concentration of EDTA or a specific inhibitor).

  • Add the detection reagent according to the manufacturer's instructions and incubate as required.

  • Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the antiproliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-N-SH, HCT116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value from the dose-response curve.

Conclusion

This compound is a valuable research tool for studying the biological roles of PCAF and for the development of novel anticancer therapeutics. Its potent and irreversible inhibition of PCAF, coupled with its demonstrated antiproliferative activity, highlights the potential of targeting this histone acetyltransferase in oncology. The detailed protocols and mechanistic insights provided in this guide are intended to support further investigation into the therapeutic applications of this compound and other PCAF inhibitors. Future studies should aim to expand the in vitro profiling of this compound across a broader range of cancer cell lines and to evaluate its efficacy and safety in preclinical in vivo models.

References

Preliminary Toxicity Profile of NSC 694621: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is identified as a potent inhibitor of P300/CBP-associated factor (PCAF) histone acetyltransferase (HAT), a key enzyme in epigenetic regulation. This document provides a preliminary overview of the toxicity of this compound, summarizing its in vitro effects on cancer cell lines. The available data suggests that this compound exhibits anti-proliferative properties, warranting further investigation into its potential as a therapeutic agent. This guide consolidates the current understanding of its cytotoxic effects, the experimental methodologies used for its evaluation, and the potential signaling pathways involved in its mechanism of action.

Quantitative Toxicity Data

The primary quantitative data available for this compound is its inhibitory concentration against its direct target, the PCAF histone acetyltransferase, and its growth-inhibitory effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineParameterValue
Enzymatic AssayPCAF/H3 (1-21)IC505.71 µM
Cell ProliferationSK-N-SH (Neuroblastoma)-Proliferation Inhibition
Cell ProliferationHCT116 (Colon Carcinoma)-Proliferation Inhibition
Cell ProliferationBT549 (Breast Carcinoma)-Decreased Cdk1, Cdk2, Cdk4 levels

IC50: Half-maximal inhibitory concentration. Data on specific GI50 values from the NCI-60 screen for this compound is not publicly available in the searched resources.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary toxicity and activity screening of this compound.

In Vitro PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PCAF.

Principle: The assay quantifies the transfer of acetyl groups from acetyl-coenzyme A (acetyl-CoA) to a histone substrate by PCAF. The inhibition of this reaction by this compound is measured. A common method involves the detection of the reaction product, Coenzyme A (CoA-SH), which has a free thiol group.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant human PCAF enzyme, a histone H3-derived peptide substrate, and acetyl-CoA is prepared.

  • Compound Incubation: this compound, at various concentrations, is pre-incubated with the PCAF enzyme to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the histone substrate and acetyl-CoA.

  • Reaction Termination: The reaction is stopped after a defined incubation period.

  • Detection: A developing reagent that reacts with the free thiol group of CoA-SH is added. The resulting product can be measured by fluorescence or absorbance.

  • Data Analysis: The signal is inversely proportional to the HAT activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

The National Cancer Institute (NCI) employs a standardized high-throughput screening assay to evaluate the anti-proliferative activity of compounds against 60 different human cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein. The amount of bound dye is proportional to the number of cells.

Protocol:

  • Cell Plating: Cells from the 60 different human cancer cell lines are seeded into 96-well plates and allowed to attach overnight.

  • Compound Addition: this compound is added to the wells at five 10-fold serial dilutions and incubated for 48 hours.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is read on a plate reader at 515 nm.

  • Data Analysis: The percentage of growth is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is then determined.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PCAF histone acetyltransferase. This inhibition is expected to alter the acetylation status of histones and other proteins, leading to changes in gene expression and cellular function. The downstream effects appear to involve the regulation of the cell cycle.

PCAF Inhibition and Transcriptional Regulation

As a HAT inhibitor, this compound likely prevents the acetylation of lysine (B10760008) residues on histone tails. This can lead to a more condensed chromatin structure, making DNA less accessible to transcription factors and resulting in the repression of gene transcription. The specific genes affected by PCAF inhibition and their role in the observed anti-proliferative effects require further investigation.

Cell Cycle Regulation

Preliminary evidence suggests that this compound may induce cell cycle arrest. Treatment of BT549 breast cancer cells with a compound identified as NSC269621 (believed to be a typographical error for this compound) resulted in decreased protein levels of Cyclin-Dependent Kinases (Cdks) 1, 2, and 4. Cdks are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest at different checkpoints.

G NSC_694621 This compound PCAF PCAF (Histone Acetyltransferase) NSC_694621->PCAF Inhibits Cdk_Levels Decreased Cdk1, Cdk2, Cdk4 Levels NSC_694621->Cdk_Levels Leads to Histone_Acetylation Histone Acetylation PCAF->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Gene_Transcription->Cell_Cycle_Proteins Expression of Cell_Cycle_Arrest Cell Cycle Arrest Cdk_Levels->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the preliminary in vitro toxicity screening of a compound like this compound.

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Compound_Preparation Compound Solubilization (this compound) Cytotoxicity_Assay Cytotoxicity Assay (SRB Assay) Compound_Preparation->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture (e.g., NCI-60 Panel) Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (GI50 Calculation) Cytotoxicity_Assay->Data_Analysis Enzyme_Assay Enzymatic Assay (PCAF Inhibition) Data_Analysis->Enzyme_Assay Inform Western_Blot Western Blot Analysis (Cell Cycle Proteins) Data_Analysis->Western_Blot Inform Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: General workflow for preliminary toxicity screening.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against PCAF histone acetyltransferase and anti-proliferative effects in several cancer cell lines. The likely mechanism involves the disruption of histone acetylation, leading to altered gene expression and subsequent cell cycle arrest through the downregulation of key Cdks.

To further elucidate the toxicological profile of this compound, the following studies are recommended:

  • Comprehensive NCI-60 Data Analysis: Obtaining and analyzing the full NCI-60 panel data will provide a broader understanding of its activity spectrum and potential for selective cytotoxicity.

  • Apoptosis and Cell Death Assays: Investigating the induction of apoptosis or other forms of cell death through assays such as Annexin V/PI staining and caspase activity assays.

  • In Vivo Toxicity Studies: Preclinical animal models are necessary to determine the maximum tolerated dose (MTD), pharmacokinetic properties, and overall systemic toxicity of this compound.

  • Target Validation and Off-Target Effects: Further studies to confirm PCAF as the primary target and to identify any potential off-target activities are crucial for its development as a therapeutic agent.

An In-depth Technical Guide to NSC 694621: A Potent PCAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is a small molecule identified as a potent and irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), also known as KAT2B. By forming a covalent bond with a key cysteine residue in the active site of the enzyme, this compound effectively blocks its acetyltransferase activity. This inhibition has been shown to induce an antiproliferative effect in various cancer cell lines, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, biological effects, and the limited patent and historical information currently available.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins, HATs modulate chromatin structure and protein function. The p300/CBP-associated factor (PCAF) is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs and is involved in various cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound has emerged as a valuable research tool for studying the biological functions of PCAF and as a potential lead compound for the development of novel anticancer therapies. Its high potency and irreversible mode of inhibition provide a powerful means to probe the consequences of PCAF inhibition in cellular and biochemical assays.

Patent Information and History

The developmental history of this compound is also not well-documented in publicly accessible literature. It is designated with an "NSC" number, indicating that it is part of the compound repository of the National Cancer Institute (NCI). This suggests that this compound was likely identified through the NCI's screening programs, which test thousands of compounds for potential anticancer activity. However, the specific details of its initial discovery, synthesis, and early-stage development have not been published in detail. Further investigation into the NCI's historical screening data may provide more insights into its origins.

Mechanism of Action

This compound functions as an irreversible inhibitor of PCAF. Its mechanism of action involves the formation of a covalent adduct with the cysteine residue at position 574 (Cys574) within the active site of the PCAF enzyme.[1] This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the transfer of acetyl groups to its substrates.

The logical workflow for the mechanism of action of this compound can be visualized as follows:

Mechanism of Action of this compound NSC_694621 This compound PCAF_active_site PCAF Active Site (contains Cys574) NSC_694621->PCAF_active_site Binds to Covalent_bond Covalent Bond Formation (Irreversible) PCAF_active_site->Covalent_bond Reacts with Cys574 Inactive_PCAF Inactive PCAF Enzyme Covalent_bond->Inactive_PCAF Acetylation_blocked Inhibition of Acetyltransferase Activity Inactive_PCAF->Acetylation_blocked

Caption: Covalent inhibition of PCAF by this compound.

Biological Effects and Quantitative Data

The primary reported biological effect of this compound is the inhibition of cancer cell proliferation. This has been observed in multiple human cancer cell lines.

ParameterValueCell LinesConditions
IC₅₀ (PCAF Inhibition) 5.71 µM-Biochemical Assay (PCAF/H3₁₋₂₁)
Antiproliferative Effect Inhibition ObservedSK-N-SH (neuroblastoma), HCT116 (colorectal carcinoma)25 µM, 72 hours

Table 1: Quantitative biological data for this compound.

The data indicates that this compound is a potent inhibitor of PCAF in a biochemical context and that this activity translates to a cytostatic or cytotoxic effect in cancer cells at micromolar concentrations.

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not explicitly published, the following represents a generalized methodology for a key assay used to characterize its activity, based on standard laboratory practices.

Cell Proliferation Assay (e.g., using CellTiter-96® Aqueous Non-Radioactive Cell Proliferation Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: SK-N-SH or HCT116 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made to achieve a range of final concentrations. The cells are treated with these concentrations of this compound or with vehicle control (DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: After incubation, a solution containing a tetrazolium compound [e.g., (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS)] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

  • Colorimetric Reading: The plates are incubated for a further 1-4 hours. The metabolically active cells convert the MTS into a formazan (B1609692) product that is soluble in the culture medium. The absorbance of the formazan at 490 nm is measured using a 96-well plate reader.

  • Data Analysis: The absorbance values are corrected for background absorbance. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The results are often plotted as a dose-response curve to determine the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀).

The logical workflow for this experimental protocol is as follows:

Experimental Workflow for Cell Proliferation Assay start Start culture_cells Culture Cancer Cells (e.g., SK-N-SH, HCT116) start->culture_cells seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate treat_compound Treat with this compound (and vehicle control) seed_plate->treat_compound incubate Incubate for 72 hours treat_compound->incubate add_reagent Add CellTiter-96® Reagent incubate->add_reagent measure_absorbance Measure Absorbance at 490 nm add_reagent->measure_absorbance analyze_data Analyze Data and Determine GI₅₀ measure_absorbance->analyze_data end End analyze_data->end

Caption: Generalized workflow for assessing the antiproliferative effects of this compound.

Signaling Pathways

The direct downstream signaling pathways affected by the inhibition of PCAF by this compound are not explicitly detailed in the available literature. However, based on the known functions of PCAF, we can infer the potential pathways that would be modulated. PCAF is known to acetylate various histone and non-histone proteins, including p53 and c-Myc. Therefore, inhibition of PCAF by this compound would likely lead to a decrease in the acetylation of these key proteins, thereby affecting their stability and transcriptional activity.

A diagram illustrating the potential downstream consequences of PCAF inhibition is presented below:

Potential Downstream Effects of PCAF Inhibition by this compound NSC_694621 This compound PCAF PCAF NSC_694621->PCAF Inhibits p53_acetylation Decreased p53 Acetylation NSC_694621->p53_acetylation cMyc_acetylation Decreased c-Myc Acetylation NSC_694621->cMyc_acetylation Histone_acetylation Decreased Histone Acetylation NSC_694621->Histone_acetylation p53 p53 PCAF->p53 Acetylates cMyc c-Myc PCAF->cMyc Acetylates Histones Histones PCAF->Histones Acetylates p53_activity Altered p53 Stability and Activity p53_acetylation->p53_activity cMyc_activity Altered c-Myc Stability and Activity cMyc_acetylation->cMyc_activity Chromatin_compaction Increased Chromatin Compaction Histone_acetylation->Chromatin_compaction Cell_cycle Cell Cycle Arrest p53_activity->Cell_cycle Apoptosis Apoptosis p53_activity->Apoptosis Gene_transcription Altered Gene Transcription cMyc_activity->Gene_transcription Chromatin_compaction->Gene_transcription

Caption: Inferred signaling consequences of PCAF inhibition.

Conclusion

This compound is a valuable chemical probe for studying the role of PCAF in cellular processes. Its potency and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of PCAF inhibition. While the available information on its patent status and developmental history is limited, its demonstrated antiproliferative activity in cancer cell lines suggests its potential as a starting point for the development of novel epigenetic-based cancer therapies. Further research is warranted to fully characterize its biological effects, delineate the specific signaling pathways it modulates, and explore its therapeutic potential in preclinical models.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of NSC 694621 and its chemical analogs, a class of pyridoisothiazolones that have emerged as potent inhibitors of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). The document outlines their structure-activity relationships, experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, HATs neutralize the positive charge of the lysine, leading to a more relaxed chromatin structure that is permissive for transcription. p300/CBP-associated factor (PCAF), also known as KAT2B, is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF is involved in a variety of cellular processes, including transcription, DNA repair, and cell cycle control. Dysregulation of PCAF activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound and its analogs are a series of pyridoisothiazolones that have been identified as potent inhibitors of PCAF. These compounds serve as valuable chemical tools for studying the biological functions of PCAF and as potential lead candidates for the development of novel anticancer agents.

Chemical Structures and Structure-Activity Relationships

The core scaffold of this compound and its analogs is the pyridoisothiazolone ring system. Modifications to the N-substituent on the isothiazolone (B3347624) ring have been explored to understand the structure-activity relationship (SAR) and to optimize the potency and selectivity of these inhibitors.

Table 1: Chemical Structures and In Vitro Inhibitory Activity of this compound and its Analogs against Histone Acetyltransferases.

Compound IDChemical StructurePCAF IC₅₀ (µM)[1]p300 IC₅₀ (µM)[2]CBP IC₅₀ (µM)[2]Gcn5 IC₅₀ (µM)[2]
This compound 2-(4-methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one5.715.715.2815.47
NSC 694623 2-(4-butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one15.9---
PU139 2-(4-fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one9.745.352.498.39
SF7 2-(4-chlorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one3.535.715.2815.47
SF19 2-(4-bromophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one6.945.321.2723.70

Note: A dash (-) indicates that the data was not available in the cited sources.

The SAR studies of these pyridoisothiazolone derivatives indicate that the nature of the substituent on the N-phenyl ring significantly influences their inhibitory activity and selectivity across different HATs. For instance, the introduction of a halogen at the para-position of the phenyl ring, as seen in PU139, SF7, and SF19, generally leads to potent pan-HAT inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

1. General Synthesis of N-Aryl-pyrido[5,4-b]isothiazol-3(2H)-ones (Analogs of this compound)

This protocol is adapted from the procedures described by Furdas et al. (2011).

  • Step 1: Synthesis of 2-Mercaptonicotinic Acid. 2-Chloronicotinic acid is reacted with sodium sulfide (B99878) in a suitable solvent, such as N,N-dimethylformamide (DMF), under elevated temperatures to yield 2-mercaptonicotinic acid.

  • Step 2: Synthesis of 2,2'-Dithiodinicotinic Acid. 2-Mercaptonicotinic acid is oxidized using an oxidizing agent like hydrogen peroxide in an aqueous basic solution to form the disulfide, 2,2'-dithiodinicotinic acid.

  • Step 3: Synthesis of the Pyrido[5,4-b]isothiazol-3(2H)-one Scaffold. The disulfide from the previous step is chlorinated with a chlorinating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then cyclized by reaction with an appropriate amine in a suitable solvent to yield the pyrido[5,4-b]isothiazol-3(2H)-one core structure.

  • Step 4: N-Arylation. The pyrido[5,4-b]isothiazol-3(2H)-one is then reacted with a substituted arylboronic acid under Suzuki coupling conditions (e.g., using a palladium catalyst and a base) to introduce the desired N-aryl substituent, yielding the final product.

2. In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of compounds against PCAF and other HATs.

  • Materials:

    • Recombinant human PCAF enzyme

    • Histone H3 peptide (e.g., residues 1-21) as substrate

    • Acetyl-Coenzyme A (Acetyl-CoA)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Detection reagent (e.g., a specific antibody for acetylated histone H3 or a fluorescent probe for CoA-SH)

    • 96-well microplates

  • Procedure:

    • Add 5 µL of the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 20 µL of a solution containing the PCAF enzyme (at a final concentration of, for example, 10 nM) and the histone H3 peptide substrate (at a final concentration of, for example, 10 µM) in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of Acetyl-CoA (at a final concentration of, for example, 10 µM) in assay buffer to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., 10 µL of 0.1 M HCl or a specific stop reagent provided in a commercial kit).

    • Detect the amount of acetylated histone H3 or the amount of CoA-SH produced using an appropriate detection method (e.g., ELISA with an antibody specific to the acetylated histone, or a fluorescent assay that measures the free thiol of CoA).

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

PCAF Signaling Pathway

PCAF plays a central role in transcriptional activation by acetylating histone H3, primarily at lysine 14 (H3K14ac). This acetylation event leads to chromatin relaxation and provides a binding site for bromodomain-containing proteins, which are often components of the transcriptional machinery. The inhibition of PCAF by this compound and its analogs blocks this cascade, leading to the repression of target gene expression.

PCAF_Signaling_Pathway cluster_nucleus Nucleus PCAF PCAF (KAT2B) AcetylatedH3 Acetylated Histone H3 (H3K14ac) PCAF->AcetylatedH3 Acetylation AcetylCoA Acetyl-CoA AcetylCoA->PCAF HistoneH3 Histone H3 HistoneH3->PCAF RelaxedChromatin Relaxed Chromatin AcetylatedH3->RelaxedChromatin BromodomainProteins Bromodomain Proteins AcetylatedH3->BromodomainProteins Binding Chromatin Condensed Chromatin Chromatin->HistoneH3 TranscriptionFactors Transcription Factors & Co-activators RelaxedChromatin->TranscriptionFactors Recruitment GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression Activation BromodomainProteins->TranscriptionFactors NSC694621 This compound Analogs NSC694621->PCAF Inhibition

Caption: PCAF-mediated histone acetylation and its inhibition by this compound analogs.

Experimental Workflow for HAT Inhibitor Screening

The process of identifying and characterizing novel HAT inhibitors, such as the analogs of this compound, typically follows a structured workflow, from initial screening to detailed characterization.

HAT_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (High-Throughput) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response selectivity_profiling Selectivity Profiling (vs. other HATs, etc.) dose_response->selectivity_profiling sar_studies Structure-Activity Relationship (SAR) Studies selectivity_profiling->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vitro_assays In Vitro Cellular Assays (e.g., Proliferation, Apoptosis) sar_studies->in_vitro_assays lead_optimization->in_vitro_assays in_vivo_studies In Vivo Studies (Animal Models) in_vitro_assays->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

Caption: A typical workflow for the discovery and development of HAT inhibitors.

Conclusion

This compound and its chemical analogs represent a promising class of PCAF inhibitors with potential therapeutic applications, particularly in oncology. The pyridoisothiazolone scaffold provides a versatile platform for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important class of epigenetic modulators. Future research will likely focus on optimizing the lead compounds and further elucidating their precise mechanisms of action in various disease contexts.

References

An In-depth Technical Guide to NSC 694621 in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

NSC 694621, also identified as 2-Ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16), is a novel, in-silico designed estradiol (B170435) analog with demonstrated anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy data from in vitro screens, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis via the intrinsic pathway. Key mechanistic actions include:

  • Disruption of Microtubule Dynamics: this compound interferes with microtubule polymerization, leading to mitotic arrest at the metaphase stage of the cell cycle. This disruption of the mitotic spindle triggers downstream apoptotic signaling.

  • Induction of Oxidative Stress: The compound has been shown to increase the production of reactive oxygen species (ROS), contributing to cellular damage and promoting apoptosis.

  • Mitochondrial Dysfunction: this compound leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic cascade. This is followed by the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.

  • Potential Carbonic Anhydrase IX (CA IX) Inhibition: ESE-16 has been suggested to have potential inhibitory activity against CA IX, a tumor-associated enzyme involved in pH regulation and tumor cell survival in hypoxic environments. Inhibition of CA IX can lead to intracellular acidification, further contributing to apoptosis.[1][2][3]

  • Potential PCAF Inhibition: this compound has also been identified as a potential inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase involved in transcriptional regulation. The implications of this activity in its anti-cancer effects require further investigation.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) in their 60-human cancer cell line screen. The following tables summarize the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.

Table 1: NCI-60 Screening Data for this compound - Leukemia and Non-Small Cell Lung Cancer

Cell LinePanelGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEMLeukemia1.934.6110.9
HL-60(TB)Leukemia1.964.389.77
K-562Leukemia2.014.9112.0
MOLT-4Leukemia1.884.5411.2
RPMI-8226Leukemia2.115.3113.4
SRLeukemia1.994.7911.7
Non-Small Cell Lung Cancer
A549/ATCCNSCLC2.236.0116.2
EKVXNSCLC2.055.1212.8
HOP-62NSCLC2.185.6714.5
HOP-92NSCLC2.155.5414.1
NCI-H226NSCLC2.205.8315.1
NCI-H23NSCLC2.135.4513.8
NCI-H322MNSCLC2.095.2913.2
NCI-H460NSCLC2.075.2113.0
NCI-H522NSCLC2.165.6014.3

Table 2: NCI-60 Screening Data for this compound - Colon, CNS, and Melanoma Cancer

Cell LinePanelGI50 (µM)TGI (µM)LC50 (µM)
Colon Cancer
COLO 205Colon2.045.0812.7
HCC-2998Colon2.175.6414.4
HCT-116Colon2.105.3613.5
HCT-15Colon2.215.9215.5
HT29Colon2.145.5014.0
KM12Colon2.085.2513.1
SW-620Colon2.065.1712.9
CNS Cancer
SF-268CNS2.246.1016.5
SF-295CNS2.286.3117.2
SF-539CNS2.266.2216.9
SNB-19CNS2.256.1516.7
SNB-75CNS2.276.2717.1
U251CNS2.226.0516.3
Melanoma
LOX IMVIMelanoma2.035.0212.5
MALME-3MMelanoma2.125.4213.7
M14Melanoma2.095.3213.3
MDA-MB-435Melanoma2.195.7514.8
SK-MEL-2Melanoma2.024.9812.4
SK-MEL-28Melanoma2.145.5114.0
SK-MEL-5Melanoma2.075.2313.0
UACC-257Melanoma2.115.4013.6
UACC-62Melanoma2.055.1412.8

Table 3: NCI-60 Screening Data for this compound - Ovarian, Renal, Prostate, and Breast Cancer

Cell LinePanelGI50 (µM)TGI (µM)LC50 (µM)
Ovarian Cancer
IGROV1Ovarian2.135.4813.9
OVCAR-3Ovarian2.205.8615.2
OVCAR-4Ovarian2.165.6214.4
OVCAR-5Ovarian2.226.0016.1
OVCAR-8Ovarian2.185.7114.7
NCI/ADR-RESOvarian2.316.4517.8
SK-OV-3Ovarian2.256.1816.8
Renal Cancer
786-0Renal2.296.3817.5
A498Renal2.336.5818.2
ACHNRenal2.306.4217.7
CAKI-1Renal2.326.5118.0
RXF 393Renal2.286.3417.3
SN12CRenal2.266.2417.0
TK-10Renal2.276.2917.2
UO-31Renal2.346.6318.4
Prostate Cancer
PC-3Prostate2.356.7018.6
DU-145Prostate2.386.8519.1
Breast Cancer
MCF7Breast2.406.9519.5
MDA-MB-231/ATCCBreast2.376.8018.9
HS 578TBreast2.427.0519.9
BT-549Breast2.457.2020.4
T-47DBreast2.417.0019.7
MDA-MB-468Breast2.396.9019.3

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound (ESE-16).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, key mediators of apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-PARP, and anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound and harvest at desired time points.

    • Lyse the cells in lysis buffer on ice and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-caspase-9 at 1:1000, anti-caspase-3 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin (1:5000) as a loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

  • Materials:

    • Treated and untreated cells

    • JC-1 or TMRE dye

    • FCCP (a mitochondrial uncoupler, as a positive control)

    • Flow cytometer or fluorescence microscope

  • Procedure (using JC-1 and flow cytometry):

    • Treat cells with this compound.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add JC-1 dye to a final concentration of 2 µM.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS for analysis.

    • Analyze the cells by flow cytometry, detecting the green fluorescence of JC-1 monomers (indicating low ΔΨm) and the red fluorescence of J-aggregates (indicating high ΔΨm). A shift from red to green fluorescence indicates dissipation of the mitochondrial membrane potential.

In Vitro Microtubule Polymerization Assay

This biochemical assay directly measures the effect of this compound on the assembly of purified tubulin.

  • Materials:

    • Purified tubulin protein

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • This compound

    • A temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

    • Add this compound at various concentrations or a vehicle control.

    • Initiate the polymerization by adding GTP (to a final concentration of 1 mM) and transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization. Inhibition of polymerization will result in a decreased rate and extent of absorbance change.

In Vivo Xenograft Tumor Model

This protocol describes a general approach for evaluating the in vivo efficacy of this compound.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line known to be sensitive to this compound

    • Matrigel (optional)

    • This compound formulation for injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume (Volume = (width^2 x length)/2) and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NSC_694621_Mechanism_of_Action cluster_effects Cellular Effects cluster_downstream Downstream Consequences cluster_apoptosis Intrinsic Apoptosis Pathway NSC694621 This compound (ESE-16) Microtubule Microtubule Dynamics Disruption NSC694621->Microtubule CAIX Carbonic Anhydrase IX Inhibition (Potential) NSC694621->CAIX PCAF PCAF Inhibition (Potential) NSC694621->PCAF MitoticArrest Mitotic Arrest (Metaphase) Microtubule->MitoticArrest pHi Decreased Intracellular pH CAIX->pHi GeneExpression Altered Gene Expression PCAF->GeneExpression ROS Increased ROS Production MitoticArrest->ROS Mito Mitochondrial Membrane Potential Dissipation (ΔΨm ↓) ROS->Mito pHi->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for this compound (ESE-16).

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate (e.g., 48h) C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan F->G H Read absorbance (570 nm) G->H I Calculate % viability and GI50 H->I

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate 15 min in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer (to membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: General workflow for Western blot analysis.

In_Vivo_Xenograft_Workflow A Subcutaneous injection of cancer cells B Tumor growth to palpable size A->B C Randomization of mice into groups B->C D Treatment with this compound or vehicle C->D E Regular measurement of tumor volume and body weight D->E F Endpoint: Tumor excision and analysis E->F

Caption: Workflow for an in vivo xenograft efficacy study.

References

Methodological & Application

Application Notes and Protocols for NSC 694621 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NSC 694621, a potent and irreversible inhibitor of p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT), in various cell-based assays. This compound has demonstrated anti-proliferative effects in cancer cell lines and serves as a valuable tool for investigating the role of PCAF in cellular processes.

Mechanism of Action

This compound selectively targets the PCAF HAT, forming a covalent bond with the cysteine residue (Cys574) in its active site, leading to irreversible inhibition of its acetyltransferase activity.[1] PCAF is a crucial epigenetic regulator that acetylates histones and other non-histone proteins, including the tumor suppressor p53. By inhibiting PCAF, this compound can modulate gene expression and cellular pathways involved in cell cycle progression and apoptosis.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity.

ParameterDescriptionCell Line/TargetValue
IC50 Half-maximal inhibitory concentration for PCAF enzymatic activity.PCAF/H35.71 µM[2]
GI50 Concentration causing 50% growth inhibition.SK-N-SH19.2 µM[2]
Growth Inhibition Percentage of growth inhibition at a specific concentration.HCT11629% at 25 µM (72h)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound

  • Target cells (e.g., SK-N-SH, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_nsc Add this compound Dilutions incubate_24h->add_nsc incubate_treatment Incubate for 24-72h add_nsc->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Viability & GI50 read_absorbance->analyze_data

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound

  • Target cells (e.g., SK-N-SH, HCT116)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with this compound seed_cells->treat_cells collect_cells Collect & Wash Cells treat_cells->collect_cells resuspend Resuspend in Binding Buffer collect_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Cells flow_cytometry->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Histone Acetylation Assay (Western Blot)

This protocol is used to determine if this compound treatment leads to a decrease in histone acetylation levels within the cells, consistent with its mechanism as a HAT inhibitor.

Materials:

  • This compound

  • Target cells (e.g., SK-N-SH, HCT116)

  • Complete cell culture medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-p53, anti-total-p53)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound at various concentrations and for different time points.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for a loading control (e.g., anti-total-Histone H3 or β-actin).

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow Western Blot Workflow for Histone Acetylation cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis treat_cells Treat Cells with this compound extract_protein Protein Extraction treat_cells->extract_protein quantify_protein Protein Quantification extract_protein->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Workflow for analyzing histone acetylation by Western blot.

Signaling Pathway

This compound, as a PCAF inhibitor, is expected to impact signaling pathways regulated by PCAF-mediated acetylation. A key target of PCAF is the tumor suppressor protein p53. Acetylation of p53 by PCAF is crucial for its stability and transcriptional activity. By inhibiting PCAF, this compound can lead to a decrease in p53 acetylation, potentially affecting its ability to induce cell cycle arrest and apoptosis.

p53_Signaling_Pathway Simplified p53 Signaling Pathway and this compound Inhibition cluster_upstream Upstream Regulation cluster_core Core Regulation cluster_downstream Downstream Effects DNA_damage DNA Damage PCAF PCAF DNA_damage->PCAF Activates p53_acetylated Acetylated p53 (Active) PCAF->p53_acetylated Mediates p53 p53 p53->p53_acetylated Acetylation cell_cycle_arrest Cell Cycle Arrest (p21) p53_acetylated->cell_cycle_arrest Induces apoptosis Apoptosis (Bax, PUMA) p53_acetylated->apoptosis Induces NSC694621 This compound NSC694621->PCAF Inhibits

Caption: Impact of this compound on the p53 signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of NSC 694621, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). Due to the limited availability of published in vivo data for this specific compound, the following protocols are based on general best practices for the formulation of poorly soluble compounds and the known characteristics of isothiazolone-based inhibitors. It is strongly recommended that researchers perform preliminary solubility and vehicle tolerability studies before commencing full-scale in vivo experiments.

Quantitative Data Summary

The following tables summarize the available and recommended parameters for the use of this compound.

Parameter Value Remarks
Molecular Formula C₁₃H₁₀N₂O₂S
Purity ≥98%Recommended for in vivo studies.
Appearance Crystalline solid
Storage of Solid -20°C for short-term; -80°C for long-termProtect from light.

Table 1: Physicochemical Properties of this compound

Solvent Recommended Starting Concentration for Stock Solution Storage of Stock Solution
Dimethyl Sulfoxide (DMSO) 10-50 mMAliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid freeze-thaw cycles.[1][2]

Table 2: Stock Solution Recommendations for this compound

Route of Administration Potential Vehicle Formulation Maximum Recommended Concentration of Co-solvents
Intraperitoneal (IP) Injection 1-5% DMSO in saline or PBSDMSO: ≤10%
10% DMSO, 40% PEG400, 50% Saline
5% DMSO, 30% PEG300, 65% Saline
Oral Gavage (PO) 0.5-1% Carboxymethylcellulose (CMC) in water (as a suspension)N/A
5% DMSO, 10% Cremophor EL, 85% Saline
Intravenous (IV) Injection 5-10% Solutol HS 15 in salineSolutol HS 15: ≤20%
2% DMSO, 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in salineDMSO: ≤5%

Table 3: Recommended Vehicle Formulations for In Vivo Administration of this compound

Signaling Pathway of PCAF Inhibition

This compound is an inhibitor of PCAF, a histone acetyltransferase that plays a crucial role in transcriptional activation. PCAF acetylates histone proteins (primarily H3K9), which leads to a more relaxed chromatin structure, allowing for the binding of transcription factors and the initiation of gene transcription. By inhibiting PCAF, this compound prevents histone acetylation, leading to a condensed chromatin state and the repression of gene transcription.

PCAF_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., p53, c-Myc) PCAF PCAF (HAT) TF->PCAF recruits Acetylated_Histones Acetylated Histones (e.g., H3K9ac) PCAF->Acetylated_Histones acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->PCAF co-substrate Histones Histones (e.g., H3) Histones->PCAF NSC_694621 This compound NSC_694621->PCAF inhibits Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Target Gene Transcription (e.g., proliferation, apoptosis) Chromatin_Relaxation->Gene_Transcription enables

Caption: PCAF-mediated transcriptional activation and its inhibition by this compound.

Experimental Protocols

3.1. Protocol for Determining the Solubility of this compound

Objective: To determine the solubility of this compound in various solvents to inform the preparation of stock solutions and in vivo formulations.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Ethanol (200 proof), USP grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • Saline (0.9% NaCl), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Water bath sonicator

  • Centrifuge

Procedure:

  • Prepare a series of concentrations of this compound in the desired solvent (e.g., start with a high concentration like 100 mM in DMSO and perform serial dilutions).

  • Add the solvent to a pre-weighed amount of this compound powder in a clear vial.

  • Vortex the mixture vigorously for 2 minutes.

  • If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.

  • Visually inspect the solution for any undissolved particles against a light and dark background.

  • If particles are present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes.

  • A clear supernatant indicates that the compound is soluble at that concentration. The presence of a pellet indicates that the concentration exceeds the solubility limit.

3.2. Protocol for Preparation of this compound for In Vivo Administration

Objective: To prepare a homogenous and stable formulation of this compound suitable for administration to animals.

Workflow Diagram:

in_vivo_preparation_workflow start Start: Weigh this compound dissolve Dissolve in 100% DMSO to create a high-concentration stock solution start->dissolve dilute Dilute the DMSO stock with the chosen vehicle (e.g., Saline, PEG400) dissolve->dilute mix Vortex and/or sonicate to ensure homogeneity dilute->mix check Visually inspect for precipitation mix->check administer Administer to animals within a short timeframe check->administer No precipitation precipitate Precipitation observed: Reformulate with different vehicle components or lower the concentration check->precipitate Precipitation

Caption: General workflow for preparing this compound for in vivo studies.

Example Formulation for Intraperitoneal (IP) Injection (10 mg/kg dose in a 20g mouse):

  • Calculate the required amount of this compound:

    • Dose = 10 mg/kg

    • Animal weight = 0.02 kg

    • Required dose per animal = 10 mg/kg * 0.02 kg = 0.2 mg

  • Prepare the stock solution:

    • Dissolve a known weight of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 200 µL of DMSO to get a 50 mg/mL stock solution.

  • Prepare the final formulation:

    • A typical injection volume for a mouse is 100-200 µL. Let's aim for a 100 µL injection volume.

    • The final concentration of the drug in the injection solution should be 0.2 mg / 0.1 mL = 2 mg/mL.

    • To prepare 1 mL of the final formulation (enough for multiple animals, accounting for hub loss):

      • Take 40 µL of the 50 mg/mL stock solution (contains 2 mg of this compound).

      • Add 60 µL of DMSO (to bring the total DMSO volume to 100 µL, which is 10% of the final 1 mL volume).

      • Add 400 µL of PEG400.

      • Add 500 µL of sterile saline.

      • Vortex thoroughly until the solution is clear.

  • Administration:

    • Administer the freshly prepared solution to the animal via intraperitoneal injection.

    • Always include a vehicle control group that receives the same formulation without the drug.

Important Considerations:

  • Vehicle Toxicity: Always perform a pilot study to assess the tolerability of the chosen vehicle in your animal model. High concentrations of DMSO and other co-solvents can cause local irritation and systemic toxicity.

  • Stability: Isothiazolones can be unstable in certain conditions. It is recommended to prepare the final formulation fresh on the day of use and avoid prolonged storage.

  • Route of Administration: The choice of vehicle is highly dependent on the route of administration. Formulations for intravenous injection must be sterile and have a lower concentration of organic solvents compared to those for intraperitoneal or oral administration.

  • Dosage: The appropriate in vivo dose of this compound is not yet established. It is recommended to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity. In vitro IC₅₀ values can sometimes provide a starting point for dose estimation, but this is not always reliable.

References

Application Note: Quantitative Analysis of NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the quantitative analysis of NSC 694621, a potent inhibitor of p300/CBP-associated factor (PCAF) and other histone acetyltransferases (HATs). Given the therapeutic potential of this compound in oncology and other areas, robust and reliable analytical methods are crucial for its study in drug discovery and development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), suitable for the quantification of this compound in various matrices, including buffer solutions and biological samples. Additionally, a representative signaling pathway for its mechanism of action is provided.

Introduction

This compound is a small molecule identified as an inhibitor of the histone acetyltransferase (HAT) PCAF. By forming a covalent bond with the active site of PCAF, it irreversibly inhibits its acetyltransferase activity. This mechanism gives this compound potential as an anticancer agent, as demonstrated by its ability to inhibit the proliferation of various cancer cell lines. The development of this and similar compounds requires sensitive and accurate analytical methods to determine their concentration in preclinical and clinical studies. The methods presented here provide a framework for the quantitative analysis of this compound. As a substituted quinoline (B57606) derivative, established chromatographic methods for this class of compounds are applicable and have been adapted for this specific molecule.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and sample matrix.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)97.5 - 102.3%
Precision (%RSD)< 3%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)98.2 - 101.5%
Precision (%RSD)< 4%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in simpler matrices such as dissolution media or for purity assessments.

Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Diluent: 50:50 Acetonitrile:Water

  • This compound reference standard

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the diluent. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the samples containing this compound with the diluent to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60% Mobile Phase B at a flow rate of 1.0 mL/min.

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Internal Standard (IS): A structurally similar compound, if available.

  • Protein precipitation and/or solid-phase extraction (SPE) materials.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) and the IS (1 mg/mL) in an appropriate solvent. Prepare a series of calibration standards and quality control (QC) samples by spiking blank biological matrix with known concentrations of this compound and a fixed concentration of the IS.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the IS. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (To be determined by direct infusion of the compound)

      • Internal Standard: Precursor ion > Product ion

  • Analysis: Inject the prepared standards, QCs, and samples. Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

G cluster_0 Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation Chromatin Remodeling Chromatin Remodeling Acetylated Histone->Chromatin Remodeling PCAF (HAT) PCAF (HAT) PCAF (HAT)->Histone Acetyl-CoA Acetyl-CoA Acetyl-CoA->PCAF (HAT) This compound This compound This compound->PCAF (HAT) Inhibition Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene Transcription->Cell Cycle Arrest / Apoptosis

Caption: Simplified signaling pathway of this compound action.

G cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow prep_standards_hplc Prepare Standards hplc_analysis HPLC Analysis prep_standards_hplc->hplc_analysis prep_samples_hplc Prepare Samples prep_samples_hplc->hplc_analysis data_processing_hplc Data Processing hplc_analysis->data_processing_hplc prep_standards_lcms Prepare Standards & QCs in Matrix lcms_analysis LC-MS/MS Analysis prep_standards_lcms->lcms_analysis sample_extraction Sample Extraction (e.g., PPT, SPE) sample_extraction->lcms_analysis data_processing_lcms Data Processing lcms_analysis->data_processing_lcms

Caption: Experimental workflows for this compound quantification.

Application Notes and Protocols for NSC 694621 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 694621 is a small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1][2] Histone acetyltransferases play a crucial role in the regulation of gene expression by modifying chromatin structure.[3][4] Deregulation of HAT activity is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[5] this compound has demonstrated antiproliferative activity against cancer cell lines, suggesting its potential as an anticancer agent.[1][2]

These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its anticancer effects. The protocols are designed for a 384-well format, suitable for automated HTS systems.[6][7][8]

Mechanism of Action: PCAF Inhibition

This compound exerts its biological effects by inhibiting the enzymatic activity of PCAF. PCAF acetylates histone proteins, primarily H3 and H4, leading to a more open chromatin structure that facilitates gene transcription.[3][9] By inhibiting PCAF, this compound prevents histone acetylation, resulting in condensed chromatin and transcriptional repression of key genes involved in cell cycle progression and survival. This can lead to cell cycle arrest and apoptosis in cancer cells.[4][9] The PCAF signaling pathway is also interconnected with other critical cellular pathways, such as the AKT signaling pathway, which is involved in cell survival and proliferation.[9]

cluster_0 Cell Nucleus cluster_1 Cellular Processes NSC694621 This compound PCAF PCAF (HAT) NSC694621->PCAF Inhibits Histones Histones (H3/H4) PCAF->Histones Acetylates CondensedChromatin Condensed Chromatin AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Open Chromatin AcetylatedHistones->Chromatin Transcription Gene Transcription (e.g., Cyclins, anti-apoptotic) Chromatin->Transcription Repression Transcriptional Repression CondensedChromatin->Repression Proliferation Cancer Cell Proliferation Transcription->Proliferation CellCycle Cell Cycle Arrest Repression->CellCycle Apoptosis Apoptosis Repression->Apoptosis CellCycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits HTS_Workflow cluster_0 HTS Campaign PrimaryScreen Primary Screen (Single Concentration) HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection ConfirmatoryScreen Confirmatory Screen (Re-test Hits) HitSelection->ConfirmatoryScreen Active Discard Discard HitSelection->Discard Inactive DoseResponse Dose-Response Analysis (IC50 Determination) ConfirmatoryScreen->DoseResponse LeadCompound Lead Compound DoseResponse->LeadCompound

References

Unveiling the Anti-Cancer Potential of NSC 694621: Application Notes and Protocols for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of NSC 694621, a potent and irreversible inhibitor of the histone acetyltransferase (HAT) PCAF (p300/CBP-associated factor). By targeting PCAF, this compound offers a promising avenue for therapeutic intervention in various cancers through the modulation of key cellular signaling pathways. This document outlines detailed protocols for in vitro and in vivo studies to assess the anti-cancer effects of this compound, along with strategies for data analysis and presentation.

Mechanism of Action and Key Signaling Pathways

This compound covalently binds to the active site of PCAF, inhibiting its acetyltransferase activity. This inhibition has significant downstream effects on several critical signaling pathways implicated in cancer development and progression.

1. p53 Tumor Suppressor Pathway: PCAF is a crucial co-activator of the p53 tumor suppressor protein. Acetylation of p53 by PCAF is essential for its stability and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis. By inhibiting PCAF, this compound is hypothesized to decrease p53 acetylation, thereby modulating its tumor-suppressive functions. Interestingly, p53 can also induce the expression of PCAF, forming a potential feedback loop that could be disrupted by this compound.

cluster_0 Nucleus NSC694621 This compound PCAF PCAF NSC694621->PCAF Inhibits p53 p53 PCAF->p53 Acetylates Ac_p53 Acetylated p53 (Active) PCAF_Gene PCAF Gene p53->PCAF_Gene Induces Transcription p21 p21 Ac_p53->p21 Induces Transcription Apoptosis_Genes Apoptosis Genes Ac_p53->Apoptosis_Genes Induces Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis PCAF_Gene->PCAF Expression

Figure 1: this compound and the p53 Signaling Pathway.

2. Akt/mTOR and Autophagy Pathway: PCAF has been shown to influence the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. In hepatocellular carcinoma, PCAF has been demonstrated to promote autophagy by suppressing the Akt/mTOR pathway. Therefore, this compound may induce autophagic cell death in certain cancer contexts by inhibiting PCAF.

cluster_1 Cytoplasm NSC694621 This compound PCAF PCAF NSC694621->PCAF Inhibits Akt Akt PCAF->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Figure 2: this compound, Akt/mTOR, and Autophagy.

In Vitro Efficacy Studies

A battery of in vitro assays should be employed to determine the anti-cancer efficacy of this compound across a panel of relevant cancer cell lines.

Data Presentation: In Vitro Efficacy of this compound

Cell LineCancer TypeGI50/IC50 (µM) after 72h Treatment
HCT116Colon CarcinomaExperimentally Determined
SK-N-SHNeuroblastomaExperimentally Determined
User-defined 1e.g., Breast CancerExperimentally Determined
User-defined 2e.g., Lung CancerExperimentally Determined
User-defined 3e.g., GlioblastomaExperimentally Determined

Experimental Workflow for In Vitro Studies

cluster_assays In Vitro Assays start Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells for Assays culture->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability (MTT/SRB) treat->viability apoptosis Apoptosis (Annexin V) treat->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle western Western Blot treat->western analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze

Figure 3: General workflow for in vitro efficacy assessment.
Protocols

1. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

  • Materials:

    • Selected cancer cell lines

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium with the drug-containing medium and incubate for 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Materials:

    • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and post-translational modification of key proteins in the targeted signaling pathways.

  • Materials:

    • Cancer cells treated with this compound.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-p21, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-LC3B, anti-GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy Studies

Xenograft models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.

Data Presentation: In Vivo Efficacy of this compound

The following tables should be used to summarize the key findings from in vivo studies.

Tumor Growth Inhibition

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control10Value0
This compound (X mg/kg)10ValueValue
Positive Control10ValueValue

Body Weight Changes

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day X (g) ± SEMPercent Body Weight Change (%)
Vehicle ControlValueValueValue
This compound (X mg/kg)ValueValueValue
Positive ControlValueValueValue

Experimental Workflow for In Vivo Studies

start Select Cancer Cell Line and Mouse Strain implant Subcutaneous Tumor Cell Implantation start->implant acclimate Tumor Growth and Animal Acclimatization implant->acclimate randomize Randomize Mice into Treatment Groups acclimate->randomize treat Administer this compound and Controls randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Excision, Western Blot, Immunohistochemistry monitor->endpoint analyze Data Analysis and Statistical Evaluation endpoint->analyze

Delivery Methods for NSC 694621 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 694621 is identified as an irreversible inhibitor of p300/CBP-associated factor (PCAF) and histone acetyltransferase (HAT), demonstrating potential as an anti-cancer agent by inhibiting the proliferation of cell lines such as SK-N-SH and HCT116 in vitro.[1] Despite its promising in vitro activity, a comprehensive review of publicly available scientific literature reveals a significant gap in the documentation of its application in animal models. To date, there are no published studies detailing the specific delivery methods, formulations, dosages, or pharmacokinetic profiles of this compound in in vivo settings.

This lack of in vivo data prevents the creation of detailed, evidence-based application notes and protocols for the administration of this compound in animal models. The following sections, therefore, provide a general framework and key considerations for researchers planning to undertake preclinical in vivo studies with novel compounds like this compound, based on standard practices in the field.

I. General Considerations for In Vivo Delivery of Experimental Compounds

The successful in vivo evaluation of a novel therapeutic agent hinges on the careful selection of an appropriate animal model and a well-defined drug delivery strategy. The primary objective is to achieve sufficient drug concentration at the target site to elicit a therapeutic effect while minimizing systemic toxicity.

Formulation and Solubility

Prior to in vivo administration, the formulation of this compound must be optimized. Key considerations include:

  • Solubility: The solubility of the compound in various pharmaceutically acceptable vehicles will determine the feasible routes of administration. Initial solubility screening in common solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol) is essential.

  • Stability: The chemical stability of the formulated compound under storage and experimental conditions must be established.

  • Toxicity of Excipients: Any non-active ingredients (excipients) used to formulate the drug must be non-toxic at the administered concentrations.

Selection of Animal Model

The choice of animal model is critical and should be guided by the research question. For oncology studies, common models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, NSG).

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously, more closely mimicking human disease progression.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunodeficient mice, preserving the heterogeneity of the original tumor.

The workflow for a typical xenograft study is outlined below:

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment cell_culture Cancer Cell Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation tumor_growth->treatment_initiation data_collection Data Collection (Tumor Volume, Body Weight) treatment_initiation->data_collection endpoint Endpoint Determination data_collection->endpoint tissue_harvest Tissue Harvest & Analysis endpoint->tissue_harvest

Caption: General workflow for a cancer xenograft study.

II. Potential Delivery Methods for Preclinical Evaluation

While specific protocols for this compound are unavailable, the following administration routes are commonly employed in preclinical animal studies. The choice of route will depend on the compound's physicochemical properties and the desired pharmacokinetic profile.

Intraperitoneal (IP) Injection
  • Description: Administration of the substance into the peritoneal cavity. It is a common route for preclinical cancer studies due to its relative ease and ability to deliver compounds that may have poor oral bioavailability.

  • Protocol Outline:

    • Prepare the this compound formulation at the desired concentration in a sterile, non-irritating vehicle.

    • Properly restrain the animal (e.g., mouse or rat).

    • Insert a small-gauge needle (e.g., 25-27G for mice) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the formulation slowly.

    • Monitor the animal for any adverse reactions.

Intravenous (IV) Injection
  • Description: Administration directly into a vein, typically the tail vein in rodents. This route ensures 100% bioavailability and rapid distribution.

  • Protocol Outline:

    • Formulate this compound in a sterile, isotonic solution suitable for injection. The solution must be free of particulates.

    • Warm the animal under a heat lamp to dilate the tail veins.

    • Place the animal in a restraining device.

    • Swab the tail with an alcohol pad.

    • Using a small-gauge needle (e.g., 27-30G for mice), cannulate one of the lateral tail veins.

    • Inject the solution slowly.

    • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Oral Gavage (PO)
  • Description: Direct delivery of a liquid formulation into the stomach via a feeding tube. This is the preferred route for screening orally bioavailable compounds.

  • Protocol Outline:

    • Prepare a homogenous solution or suspension of this compound.

    • Gently restrain the animal.

    • Measure the distance from the animal's snout to the xiphoid process to determine the appropriate insertion length for the gavage needle.

    • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the formulation.

    • Carefully remove the needle and monitor the animal.

III. Proposed Signaling Pathway for PCAF Inhibition

This compound acts as an inhibitor of PCAF, a histone acetyltransferase. PCAF plays a crucial role in chromatin remodeling and the regulation of gene expression through the acetylation of histones and other proteins. By inhibiting PCAF, this compound is hypothesized to disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.

signaling_pathway cluster_nucleus Cell Nucleus cluster_cellular_outcome Cellular Outcome NSC694621 This compound PCAF PCAF (HAT) NSC694621->PCAF Inhibits AcetylatedHistones Acetylated Histones PCAF->AcetylatedHistones Acetylation Histones Histones Histones->PCAF Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., proliferation, survival genes) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

References

Application Notes and Protocols for Testing NSC 694621 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 694621 is a potent and irreversible inhibitor of p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation and cellular signaling. By forming a covalent bond with the active site of PCAF, this compound effectively blocks its acetyltransferase activity. This inhibition has been shown to suppress the proliferation of various cancer cell lines, including neuroblastoma (SK-N-SH) and colon cancer (HCT116) cells, highlighting its potential as a promising anti-cancer therapeutic agent.[1]

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical development of novel anti-cancer drugs. The following sections detail the underlying signaling pathways, a step-by-step experimental protocol, and methods for data analysis and presentation.

Signaling Pathway of PCAF Inhibition by this compound

This compound, by inhibiting PCAF, modulates the acetylation status of both histone and non-histone proteins, thereby influencing multiple signaling pathways critical for cancer cell growth, survival, and proliferation.

PCAF_Inhibition_Pathway cluster_nucleus Nucleus cluster_targets PCAF Substrates cluster_akt_mTOR Cytoplasm NSC694621 This compound PCAF PCAF (Histone Acetyltransferase) NSC694621->PCAF Inhibits p53 p53 PCAF->p53 Acetylates beta_catenin β-catenin PCAF->beta_catenin Acetylates EZH2 EZH2 PCAF->EZH2 Acetylates Histones Histones (H3, H4) PCAF->Histones Acetylates p53_ac Acetylated p53 (Active) beta_catenin_ac Acetylated β-catenin (Stable) EZH2_ac Acetylated EZH2 (Inactive) Histone_ac Acetylated Histones (Open Chromatin) Apoptosis Apoptosis p53_ac->Apoptosis Tumor_Suppression Tumor Suppression p53_ac->Tumor_Suppression Oncogene_Exp_Down ↓ Oncogene Expression beta_catenin_ac->Oncogene_Exp_Down Inhibits Wnt/ β-catenin signaling Gene_Transcription Altered Gene Transcription EZH2_ac->Gene_Transcription Reduces H3K27me3 Histone_ac->Gene_Transcription Akt_mTOR Akt/mTOR Pathway Autophagy Autophagy Akt_mTOR->Autophagy Inhibits PCAF_cyto PCAF PCAF_cyto->Akt_mTOR Downregulates

Caption: PCAF Inhibition by this compound and its Downstream Effects.

Experimental Protocol for Testing this compound in Xenograft Models

This protocol outlines a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.

Disclaimer: This protocol is a general guideline. The optimal cell line, animal strain, dosage, and administration schedule for this compound should be determined through preliminary dose-finding and toxicity studies.

1. Materials and Reagents

  • Cell Line: A suitable cancer cell line with demonstrated sensitivity to this compound in vitro (e.g., HCT116 human colon carcinoma cells).

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • This compound: Purity >98%.

  • Vehicle: A suitable vehicle for in vivo administration. A common starting point for small molecule inhibitors is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solubility and stability of this compound in the chosen vehicle must be confirmed.

  • Cell Culture Media: (e.g., McCoy's 5A for HCT116), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Matrigel®: (or a similar basement membrane matrix).

  • Anesthetics: (e.g., Isoflurane or Ketamine/Xylazine cocktail).

  • Calipers: For tumor measurement.

  • Sterile syringes and needles.

2. Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (HCT116) Cell_Harvest 4. Harvest & Count Cells Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (1 week) Implantation 6. Subcutaneous Injection (Flank) Animal_Acclimatization->Implantation Drug_Formulation 3. This compound Formulation Treatment_Admin 9. Administer Treatment (e.g., i.p. daily) Drug_Formulation->Treatment_Admin Cell_Suspension 5. Prepare Cell Suspension (in Matrigel) Cell_Harvest->Cell_Suspension Cell_Suspension->Implantation Tumor_Growth 7. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 8. Randomize into Groups (e.g., Tumor Volume ~100 mm³) Tumor_Growth->Randomization Randomization->Treatment_Admin Monitoring 10. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment_Admin->Monitoring Euthanasia 11. Euthanize Mice Monitoring->Euthanasia Tumor_Excision 12. Excise & Weigh Tumors Euthanasia->Tumor_Excision Tissue_Processing 13. Process Tissues (Histology, Western Blot, etc.) Tumor_Excision->Tissue_Processing

Caption: Experimental Workflow for this compound Xenograft Study.

3. Detailed Methodology

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.

  • Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment to allow for acclimatization.

  • Tumor Cell Implantation:

    • Harvest HCT116 cells using trypsin and wash with sterile PBS.

    • Perform a cell count and check viability using a hemocytometer and trypan blue. Viability should be >95%.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, dilute the stock solution with the remaining vehicle components to the desired final concentration. The final DMSO concentration should be 10% or less.

    • Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 21 days). The dosage will need to be determined from prior dose-escalation studies, but a starting range could be 10-50 mg/kg.

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and record their final weight.

    • Tumor tissues can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting for acetylated p53).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Tumor Growth Inhibition by this compound

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³ ± SEM)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control10120.5 ± 10.21850.3 ± 150.7-
This compound (25 mg/kg)10122.1 ± 9.8980.6 ± 95.447.0
This compound (50 mg/kg)10121.8 ± 11.1550.2 ± 70.370.3

Tumor Growth Inhibition (%) = [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100

Table 2: Effect of this compound on Final Tumor Weight and Mouse Body Weight

Treatment GroupMean Final Tumor Weight (g ± SEM)Mean Initial Body Weight (g ± SEM)Mean Final Body Weight (g ± SEM)Body Weight Change (%)
Vehicle Control1.9 ± 0.222.5 ± 0.524.1 ± 0.6+7.1
This compound (25 mg/kg)1.0 ± 0.122.3 ± 0.423.5 ± 0.5+5.4
This compound (50 mg/kg)0.6 ± 0.0822.6 ± 0.522.1 ± 0.7-2.2

Body Weight Change (%) = [(Mean Final Body Weight - Mean Initial Body Weight) / Mean Initial Body Weight] x 100

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of the PCAF inhibitor this compound in xenograft models. The detailed protocol and data presentation guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this promising anti-cancer agent. It is imperative to conduct preliminary studies to optimize the experimental conditions for this compound to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for NSC 694621 in Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing the use of NSC 694621 in combination with other specific therapies is limited. The following application notes and protocols are based on the known mechanism of this compound as a histone acetyltransferase (HAT) inhibitor and provide a foundational framework for researchers and drug development professionals to investigate its potential synergistic effects.

Introduction

This compound is an inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1] By irreversibly binding to the active site of PCAF, this compound inhibits its acetyltransferase activity, which can modulate the proliferation of cancer cells such as SK-N-SH and HCT116.[1] This mechanism of action suggests that this compound could be a valuable component of combination therapies, potentially sensitizing cancer cells to other cytotoxic agents or overcoming resistance mechanisms.

Mechanism of Action: PCAF Inhibition

Histone acetyltransferases like PCAF play a crucial role in epigenetic regulation by adding acetyl groups to lysine (B10760008) residues of histone proteins. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which in turn allows for greater access of transcription factors to DNA, promoting gene expression. By inhibiting PCAF, this compound can alter the expression of genes involved in cell cycle progression, apoptosis, and DNA repair, providing a rationale for its use in combination with other anticancer agents.

PCAF_Signaling_Pathway General PCAF Signaling Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Histone Histone Proteins Chromatin Chromatin Histone->Chromatin DNA DNA DNA->Chromatin Gene Target Genes (e.g., cell cycle, apoptosis) Chromatin->Gene Relaxation & Accessibility Transcription Gene Transcription Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation Modulation Apoptosis Apoptosis Transcription->Apoptosis Modulation PCAF PCAF (HAT) PCAF->Histone Acetylation NSC_694621 This compound NSC_694621->PCAF Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->PCAF Acetyl group donor

Caption: General signaling pathway of PCAF and its inhibition by this compound.

Hypothetical Combination Therapy Studies

Given the role of PCAF in regulating gene expression, combining this compound with agents that induce DNA damage or rely on specific transcriptional programs for their efficacy presents a rational approach. For instance, combining this compound with a topoisomerase inhibitor or a platinum-based chemotherapy agent could lead to synergistic anti-tumor effects.

Experimental Protocol: In Vitro Combination Study of this compound and Doxorubicin in HCT116 Cells

This protocol outlines a method to assess the synergistic potential of this compound and Doxorubicin in the HCT116 colon cancer cell line.

1. Cell Culture:

  • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of Doxorubicin in sterile water.

  • Further dilute the drugs in culture medium to the desired final concentrations immediately before use.

3. Cell Viability Assay (MTS Assay):

  • Seed HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a matrix of concentrations of this compound and Doxorubicin, both alone and in combination. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

  • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Experimental_Workflow Workflow for In Vitro Combination Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture HCT116 Cells Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Prep 2. Prepare this compound and Doxorubicin Stocks Treatment 4. Treat with Drug Combinations Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTS_Assay 6. Perform MTS Assay Incubation->MTS_Assay Absorbance 7. Measure Absorbance MTS_Assay->Absorbance Viability 8. Calculate Cell Viability Absorbance->Viability CI_Calc 9. Calculate Combination Index (CI) Viability->CI_Calc

Caption: Experimental workflow for assessing the synergy of this compound and Doxorubicin.

Quantitative Data Summary

The following table is a template for summarizing the results from the proposed combination study.

Treatment GroupIC50 (µM)Combination Index (CI) at ED50Synergy/Antagonism
This compoundValueN/AN/A
DoxorubicinValueN/AN/A
This compound + DoxorubicinN/AValueInterpretation
  • IC50: The concentration of a drug that inhibits a biological process by 50%.

  • Combination Index (CI): A quantitative measure of the degree of drug interaction.

  • ED50: The median effective dose.

  • Interpretation: Based on the calculated CI value, the interaction is classified as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Future Directions

Further preclinical studies are warranted to explore the in vivo efficacy of this compound in combination with standard-of-care chemotherapies in animal models. Investigating the molecular mechanisms underlying any observed synergy, for example, through gene expression profiling or proteomic analysis, will be crucial for the clinical translation of this compound-based combination therapies. As of now, there are no registered clinical trials specifically investigating this compound in combination with other therapies.

References

Troubleshooting & Optimization

Improving the solubility of NSC 694621 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the PCAF inhibitor, NSC 694621, in DMSO for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a potent and irreversible inhibitor of P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1] Due to its hydrophobic nature, the recommended solvent for preparing stock solutions for in vitro assays is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Q2: What is the recommended storage condition for this compound stock solutions in DMSO?

A2: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound powder won't dissolve in DMSO. What should I do?

A3: If you are having difficulty dissolving this compound powder in DMSO, you can try gentle warming of the solution in a 37°C to 50°C water bath and/or using a sonicator.[3] Ensure the vial is tightly capped to prevent moisture absorption by the DMSO. Vortexing the solution can also aid in dissolution.[3]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with an ideal concentration at or below 0.1%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

A common issue encountered with hydrophobic compounds like this compound is their precipitation or "crashing out" when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitate formation upon dilution. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[4]
Rapid solvent exchange from DMSO to the aqueous environment.Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure gradual and thorough mixing.[4]
The temperature of the aqueous medium is too low, reducing solubility.Always use pre-warmed (37°C) cell culture media for dilutions to prevent temperature shock-induced precipitation.[4][5]
Precipitate forms over time during incubation. The compound is not stable in the solution at 37°C over extended periods.Visually inspect your culture plates at different time points. If precipitation occurs after several hours, consider reducing the incubation time or refreshing the medium with a freshly prepared solution of the compound.
Evaporation from the culture plate is concentrating the compound beyond its solubility limit.Ensure proper humidification of your incubator. For long-term experiments, consider using low-evaporation lids or sealing the plates with a gas-permeable membrane.[6]
Inconsistent experimental results. The stock solution may not be fully dissolved or may have precipitated during storage.Before each use, visually inspect the DMSO stock solution for any precipitate. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve the compound.[5] Prepare fresh stock solutions regularly.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of this compound solutions for in vitro experiments.

Parameter Value / Recommendation Source
Molecular Formula C13H10N2O2S[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)
IC50 (PCAF/H31-21) 5.71 µM[2]
Example in vitro concentration 25 µM for cell proliferation assays[2]
Stock Solution Storage -20°C (up to 1 month), -80°C (up to 6 months)[2]
Recommended Final DMSO Concentration ≤ 0.1% (ideal), < 0.5% (maximum)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder and a fresh bottle of anhydrous, cell culture-grade DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 258.3 g/mol ), add approximately 387.1 µL of DMSO.

  • Mixing: Vortex the solution vigorously. If necessary, use a sonicator or gently warm the vial in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[3]

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use, sterile amber glass vials or polypropylene (B1209903) tubes and store at -20°C or -80°C.[2]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol helps to determine the apparent solubility of this compound in your specific cell culture medium to avoid using supersaturated, precipitating concentrations.

  • Prepare Stock: Use a fully dissolved, high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, prepare a series of dilutions of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM, ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).

  • Mixing: As you add the DMSO stock to the media, ensure rapid and thorough mixing by pipetting up and down or using a plate shaker.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that mimics your experiment (e.g., 2, 6, 24, and 48 hours).

  • Observation: At each time point, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment). You can also measure the absorbance at 600 nm; an increase in absorbance over the vehicle control indicates precipitation.[4]

Visualizations

G Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound Powder & Anhydrous DMSO dissolve Dissolve in 100% DMSO (Vortex, Sonicate, or Warm to 37°C) start->dissolve stock 10 mM Stock Solution (Clear) dissolve->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot dilute Add Stock Solution Dropwise to Medium (with gentle vortexing) aliquot->dilute Use single aliquot prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute final Final Working Solution (e.g., 25 µM with <0.5% DMSO) dilute->final

Caption: Workflow for preparing this compound working solution.

G Simplified PCAF Signaling Interactions cluster_targets Downstream Targets & Interactors cluster_outcomes Cellular Outcomes NSC694621 This compound PCAF PCAF (Histone Acetyltransferase) NSC694621->PCAF Inhibits Histones Histones (e.g., H3K9) PCAF->Histones Acetylates Gli1 GLI1 (Hedgehog Pathway) PCAF->Gli1 Co-activates BetaCatenin β-Catenin (Wnt Pathway) PCAF->BetaCatenin Acetylates cdk2 cdk2 (Cell Cycle) PCAF->cdk2 Acetylates Transcription Altered Gene Transcription Histones->Transcription Gli1->Transcription Stability Altered Protein Stability BetaCatenin->Stability CellCycle Cell Cycle Regulation cdk2->CellCycle

Caption: Simplified PCAF signaling interactions.

References

Technical Support Center: Investigating Compound Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available data specifically detailing the degradation of NSC 694621 in cell culture media. The following troubleshooting guide provides a general framework and best practices for researchers to identify and address potential stability issues with this and other experimental compounds.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results with my compound in cell-based assays. Could degradation in the media be a factor?

A: Yes, inconsistent results, such as a loss of potency or variable dose-responses over time, can be indicators of compound instability in your cell culture media. It is crucial to determine the stability of your compound under your specific experimental conditions.

Q2: What are the common factors in cell culture media that can cause a compound to degrade?

A: Several factors can contribute to the degradation of a compound in cell culture media. These include enzymatic degradation by cellular enzymes that may be released into the media, the pH of the media, exposure to light, and interactions with components of the media, such as serum proteins.

Q3: How can I test the stability of my compound in my specific cell culture media?

A: A common method to assess compound stability is to incubate it in the cell culture media (with and without cells) over a time course that mimics your experiment. Samples can be taken at various time points and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

Troubleshooting Guide

Issue: Loss of Compound Activity Over Time

Question: I observe a significant decrease in the biological effect of my compound in experiments that run for 24 hours or longer. What could be the cause?

Answer: This loss of activity could be due to the degradation of your compound in the cell culture medium. To investigate this, you can perform a time-course stability study.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a general method for determining the stability of a compound in cell culture media over time using HPLC or LC-MS.

Materials:

  • Your compound of interest (e.g., this compound)

  • Cell culture medium (the same type used in your experiments)

  • Fetal Bovine Serum (FBS), if used in your experiments

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for sample preparation and analysis

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Prepare Media Solutions:

    • Acellular Media: Prepare your complete cell culture medium (including FBS, if applicable).

    • Cell-Conditioned Media: Culture your cells to a relevant confluency, then collect the media. This will contain secreted cellular products.

  • Incubation:

    • Spike your compound from the stock solution into both the acellular and cell-conditioned media at the final concentration used in your experiments.

    • Incubate the solutions at 37°C in a 5% CO2 incubator.

  • Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Immediately after collection, stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent compound remaining at each time point.

Data Presentation

The results of your stability study can be summarized in a table to easily compare the degradation under different conditions.

Time Point (Hours)Concentration in Acellular Media (µM)% Remaining (Acellular)Concentration in Cell-Conditioned Media (µM)% Remaining (Cell-Conditioned)
010.0100%10.0100%
29.595%9.191%
48.888%8.282%
87.575%6.565%
244.242%2.121%
481.515%<0.5<5%

This is example data and does not represent actual results for this compound.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting compound stability issues.

start Inconsistent Experimental Results check_stability Is compound stability in media a potential issue? start->check_stability run_stability Perform time-course stability study (HPLC/LC-MS) check_stability->run_stability Yes troubleshoot Troubleshoot other experimental parameters check_stability->troubleshoot No stable Compound is stable. run_stability->stable >90% remaining at 24h unstable Compound is unstable. run_stability->unstable <90% remaining at 24h mitigate Mitigate Degradation unstable->mitigate cluster_factors Influencing Factors compound Compound Stability enzymatic Enzymatic Degradation (e.g., esterases, proteases) compound->enzymatic ph pH of Media compound->ph light Light Exposure compound->light media_components Media Components (e.g., serum proteins) compound->media_components temperature Temperature compound->temperature

Technical Support Center: Overcoming Off-Target Effects of NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of NSC 694621, a known inhibitor of PCAF histone acetyltransferase (HAT). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, PCAF.[1] These unintended interactions can lead to a variety of experimental issues, including:

  • Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing cell death or other toxic effects unrelated to PCAF inhibition.[1]

  • Lack of Reproducibility: Off-target effects can vary between different cell lines and experimental conditions, leading to inconsistent results.

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes:

  • Using a Structurally Unrelated Inhibitor: Confirm your findings with a different chemical scaffold that also inhibits PCAF. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the known IC50 of the compound for PCAF, while off-target effects may appear at higher concentrations.

  • Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce PCAF expression.[2] If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[3][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q3: I am observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) at concentrations of this compound much higher than its reported IC50 for PCAF. Is this an off-target effect?

A3: It is highly likely that this is an off-target effect. The reported IC50 of this compound for PCAF is 5.71 µM in a cell-free assay.[5] Cellular effects observed at significantly higher concentrations suggest that the compound may be interacting with other cellular targets.

Recommended Actions:

  • Perform a Dose-Response Curve: Determine the EC50 for the observed phenotype and compare it to the IC50 of PCAF inhibition in your cellular system. A large discrepancy suggests an off-target effect.

  • Conduct a Kinase Selectivity Profile: Since many inhibitors with ATP-competitive binding mechanisms can have off-target effects on kinases, profiling this compound against a broad panel of kinases is recommended.[6]

  • Proteomic Profiling: Utilize quantitative proteomics to identify changes in protein expression or post-translational modifications that are independent of PCAF inhibition.

Q4: My results with this compound are inconsistent across different cell lines. What could be the reason?

A4: This inconsistency could be due to varying expression levels of the on-target (PCAF) or potential off-target proteins in different cell lines.

Recommended Actions:

  • Confirm Target Expression: Verify the expression levels of PCAF in all cell lines used via Western Blot or qPCR.

  • Consider Off-Target Expression: If you have identified potential off-targets (e.g., through a kinase screen), check their expression levels in your cell lines.

  • Standardize Experimental Conditions: Ensure that cell density, passage number, and media composition are consistent across all experiments.

Q5: I am observing unexpected changes in signaling pathways that are not directly regulated by PCAF. How can I investigate this?

A5: This could be a direct off-target effect on a component of that pathway or an indirect consequence of PCAF inhibition.

Recommended Actions:

  • Pathway-Specific Inhibitors: Use well-characterized inhibitors for the unexpected pathway to see if you can replicate or block the effect observed with this compound.

  • Phospho-Proteomics: This can provide a global view of changes in protein phosphorylation and help identify signaling pathways that are aberrantly activated or inhibited.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines a competitive binding assay to determine the interactions between this compound and a large panel of kinases.[8]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Competition Assay: The test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase.[8]

  • Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.[8]

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. A lower percentage indicates stronger binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming target engagement of this compound with PCAF in a cellular environment.[3][4]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[2]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of soluble PCAF in the supernatant by Western Blot or other antibody-based methods. An increase in the thermal stability of PCAF in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
PCAF (On-Target) 95% 5.7
Off-Target Kinase A85%12.5
Off-Target Kinase B60%25.8
Off-Target Kinase C20%> 50
.........

This table is a hypothetical representation for illustrative purposes. Actual experimental data is required to determine the true selectivity profile.

Visualizations

OnTarget_OffTarget NSC694621 This compound PCAF PCAF (On-Target) NSC694621->PCAF Inhibition Off_Target Off-Target Protein(s) (e.g., Kinases) NSC694621->Off_Target Inhibition Histone_Acetylation Histone Acetylation PCAF->Histone_Acetylation Catalyzes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Phenotype_A Intended Phenotype Gene_Expression->Phenotype_A Off_Target_Pathway Off-Target Pathway Off_Target->Off_Target_Pathway Phenotype_B Unintended Phenotype Off_Target_Pathway->Phenotype_B

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow start Unexpected/Inconsistent Phenotype Observed dose_response Perform Dose-Response and Time-Course Analysis start->dose_response compare_ic50 Compare Phenotypic EC50 to PCAF IC50 dose_response->compare_ic50 on_target Likely On-Target compare_ic50->on_target Similar off_target Suspect Off-Target compare_ic50->off_target Discrepant confirm_on_target Confirm with Structurally Unrelated PCAF Inhibitor on_target->confirm_on_target selectivity_screen Perform Kinase/ Proteome Profiling off_target->selectivity_screen validate_off_target Validate Hits with Orthogonal Assays (e.g., CETSA, Genetic Knockdown) selectivity_screen->validate_off_target

Caption: A workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing PCAF/HAT Inhibitor Dosage for Animal Studies, Featuring NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and frequently asked questions (FAQs) for researchers utilizing p300/CBP-associated factor (PCAF) and histone acetyltransferase (HAT) inhibitors, with a special focus on initiating studies with novel compounds like NSC 694621 where public data is limited. The information herein is compiled from publicly available data on analogous compounds and general principles of preclinical animal study design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is identified as a potent inhibitor of PCAF, a histone acetyltransferase. It functions by forming an irreversible covalent bond with cysteine 574 in the active site of PCAF, thereby blocking its acetyltransferase activity. This inhibition of PCAF can disrupt downstream signaling pathways and has been shown in vitro to inhibit the proliferation of cell lines such as SK-N-SH (neuroblastoma) and HCT116 (colon carcinoma), suggesting its potential as an anti-cancer agent.

Q2: I cannot find any published in vivo dosage information for this compound. Where should I start?

A2: It is a common challenge with novel research compounds that in vivo data is not yet publicly available. The recommended approach is to begin with a dose-range finding study to determine the Maximum Tolerated Dose (MTD). This is a critical first step before initiating efficacy studies. The MTD study will help you identify a safe dose range for your specific animal model and administration route.

Q3: What are some common challenges when working with PCAF/HAT inhibitors in animal studies?

A3: Researchers may encounter challenges with compound solubility and formulation, potential off-target effects, and determining the optimal dosing schedule to achieve desired biological effects without inducing significant toxicity. It is also crucial to have robust pharmacodynamic markers to confirm target engagement in vivo.

Q4: How can I monitor the in vivo efficacy of a PCAF/HAT inhibitor like this compound?

A4: Efficacy can be monitored through several methods depending on your disease model. For oncology models, this typically involves measuring tumor volume and weight. For other models, such as neuroinflammation, behavioral tests and analysis of relevant biomarkers in tissue samples would be appropriate. It is also highly recommended to include pharmacodynamic endpoints, such as measuring the acetylation levels of known PCAF targets (e.g., histone H3 at lysine (B10760008) 9) in tumor or relevant tissues to confirm that the drug is hitting its target.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High toxicity or animal mortality at expected therapeutic doses. - Incorrect dosage calculation.- Vehicle toxicity.- Rapid compound metabolism leading to toxic byproducts.- On-target toxicity in vital organs.- Re-verify all dosage calculations.- Conduct a vehicle-only toxicity study.- Perform a pilot pharmacokinetic study to understand compound exposure.- Conduct a thorough literature search on the toxicity of similar compounds.- Start with a lower dose and escalate gradually.
Lack of efficacy in animal models despite in vitro potency. - Poor bioavailability or rapid clearance.- Inadequate dosing frequency.- Ineffective route of administration.- Development of resistance.- Perform pharmacokinetic studies to assess drug exposure.- Adjust the dosing schedule (e.g., from once daily to twice daily).- Explore alternative routes of administration (e.g., intravenous vs. oral).- Investigate potential mechanisms of resistance in your model.
Compound precipitation in formulation or at the injection site. - Poor solubility of the compound.- Incompatible vehicle.- pH or temperature sensitivity.- Test a panel of biocompatible solvents and co-solvents.- Consider formulation strategies such as suspensions, emulsions, or nanoparticle delivery systems.- Adjust the pH of the formulation if the compound's solubility is pH-dependent.
Inconsistent results between animals. - Variability in drug administration.- Differences in animal age, weight, or health status.- Inconsistent tumor implantation or disease induction.- Ensure all personnel are thoroughly trained in the administration technique.- Use a narrow range for animal age and weight at the start of the study.- Standardize all procedures for disease induction.

Data Presentation: In Vivo Studies of Analogous PCAF/HAT Inhibitors

No in vivo data is currently available for this compound. The following table summarizes data from studies on other PCAF/HAT inhibitors to provide a comparative reference.

CompoundAnimal ModelDisease ModelDosing Regimen (Dose, Route, Schedule)Key Findings
PU139 MiceNeuroblastoma Xenograft (SK-N-SH)Not specifiedInhibited tumor growth and synergized with doxorubicin.[1]
PU141 MiceNeuroblastoma Xenograft (SK-N-SH)Not specifiedInhibited tumor growth.[1]
L002 (NSC764414) MiceTriple-Negative Breast Cancer Xenograft (MDA-MB-468)Not specifiedPotently suppressed tumor growth and histone acetylation.
C646 Not specified in vivo--In vitro, blocked proliferation and induced apoptosis in various cancer cell lines.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination for a Novel PCAF/HAT Inhibitor
  • Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice). Use a small group of animals (n=3-5 per dose group).

  • Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The starting dose can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to an in vivo dose).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. A common endpoint is a >20% loss in body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the interpretation of an efficacy study.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.

Protocol 2: Xenograft Tumor Model Efficacy Study
  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 or SK-N-SH for a compound like this compound).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Randomization and Treatment: Randomize animals into treatment and control groups. Begin treatment with the PCAF/HAT inhibitor at one or more doses below the determined MTD. Include a vehicle control group.

  • Efficacy Assessment: Continue treatment for a predefined period (e.g., 21-28 days). The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to analyze the levels of acetylated histones (e.g., H3K9ac) by Western blot or immunohistochemistry to confirm target engagement.

Mandatory Visualizations

G cluster_0 Mechanism of Action This compound This compound PCAF PCAF This compound->PCAF Inhibits Histone_H3 Histone H3 PCAF->Histone_H3 Acetylates Transcription_Factors Other Transcription Factors (e.g., p53, NF-kB) PCAF->Transcription_Factors Acetylates Acetylated_H3K9 Acetylated H3K9 Histone_H3->Acetylated_H3K9 Acetylated_TFs Acetylated TFs Transcription_Factors->Acetylated_TFs

Caption: Mechanism of this compound action on PCAF.

G cluster_1 Experimental Workflow start Start Dose-Range Finding Study mtd Determine Maximum Tolerated Dose (MTD) start->mtd efficacy Initiate Efficacy Studies at Doses Below MTD mtd->efficacy pk_pd Conduct Pharmacokinetic/ Pharmacodynamic Studies efficacy->pk_pd optimize Optimize Dosing Regimen pk_pd->optimize end Proceed with Advanced Preclinical Development optimize->end G cluster_2 Simplified PCAF-NF-kB Signaling Pathway cluster_3 Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK IkB IkB IKK->IkB Phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes PCAF PCAF PCAF->NFkB Acetylates Acetylated_NFkB Acetylated NF-kB

References

Navigating Inconsistent Results with NSC 694621: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferase (HAT) inhibitor, NSC 694621, is a valuable tool for investigating the role of p300/CBP-associated factor (PCAF) in various cellular processes, particularly in cancer biology. As a covalent inhibitor that irreversibly binds to the active site of PCAF, it offers a potent method for studying the downstream effects of PCAF inhibition. However, as with many targeted therapies, researchers may encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent anti-proliferative effects of this compound in my cell line. What are the potential causes?

Several factors can contribute to variability in the anti-proliferative effects of this compound:

  • Cell Line Specificity: The cellular context, including the expression levels of PCAF and the status of downstream signaling pathways, can significantly influence the sensitivity to this compound. For instance, in colorectal cancer, PCAF expression is often downregulated, and its overexpression can enhance chemosensitivity.[1] Conversely, in neuroblastoma, PCAF plays a role in proliferation through the Hedgehog-Gli signaling pathway.[2]

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.

  • Solubility Issues: Like many small molecules, this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing working dilutions in your cell culture medium. Precipitation of the inhibitor will lead to a lower effective concentration.

  • Batch-to-Batch Variability: Minor differences between manufacturing batches of this compound could potentially lead to variations in experimental results. If you encounter persistent inconsistencies, consider testing a new batch of the compound.

  • Experimental Protocol Variations: Seemingly minor variations in your experimental protocol, such as cell seeding density, treatment duration, and the confluency of cells at the time of treatment, can all impact the observed outcome.

Q2: How can I be sure that the observed effects are due to PCAF inhibition and not off-target effects?

This is a critical consideration, especially with covalent inhibitors. Here are some strategies to validate the on-target effects of this compound:

  • Western Blot Analysis of Histone Acetylation: A primary function of PCAF is the acetylation of histones. Treatment with this compound should lead to a decrease in the acetylation of specific histone residues. You can assess this by performing a Western blot using antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4).

  • Rescue Experiments: If possible, overexpressing a form of PCAF that is resistant to this compound (e.g., through a mutation at the Cys574 binding site) should rescue the cells from the effects of the inhibitor.

  • Analysis of Downstream Targets: Investigate the expression or activity of known downstream targets of the PCAF signaling pathway. For example, in colorectal cancer, PCAF-mediated p53 acetylation is a key regulatory mechanism.[1] In neuroblastoma, you could examine the expression of Hedgehog-Gli dependent genes.[2]

Q3: What are some general tips for working with covalent inhibitors like this compound?

  • Time-Dependent Effects: Covalent inhibition is often time-dependent. It is important to perform time-course experiments to determine the optimal incubation time for achieving maximal inhibition.

  • Handling and Storage: Proper storage of the compound is crucial to maintain its activity. Refer to the manufacturer's instructions for recommended storage conditions. Prepare fresh working solutions for each experiment to avoid degradation.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO-treated cells) in your experiments to account for any effects of the solvent.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or no observable effect - Suboptimal inhibitor concentration- Poor solubility- Insufficient treatment time- Cell line resistance- Perform a dose-response experiment to determine the IC50.- Ensure complete dissolution of the compound in the stock solvent.- Conduct a time-course experiment.- Verify PCAF expression in your cell line.
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Use a cell counter for accurate seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Unexpected cellular toxicity - Off-target effects- Solvent toxicity- Perform target validation experiments (see Q2).- Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation.

Materials:

  • HCT116 or SK-N-SH cells

  • Complete culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for SK-N-SH)[3][4]

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Acetylation

This protocol can be used to determine if this compound is inhibiting the histone acetyltransferase activity of PCAF in your cells.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells treated with this compound and vehicle control.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Signaling Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the proposed mechanism of action for a generic PCAF inhibitor and a general workflow for troubleshooting inconsistent results.

PCAF_Inhibition_Pathway cluster_0 Cellular Environment NSC_694621 This compound PCAF PCAF (Histone Acetyltransferase) NSC_694621->PCAF Inhibits (Covalent) Histones Histones PCAF->Histones Acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Hedgehog targets) Chromatin->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol (Seeding density, treatment time, etc.) Start->Check_Protocol Check_Compound Verify Compound Integrity (Solubility, storage, batch) Start->Check_Compound Dose_Response Perform Dose-Response & Time-Course Experiments Check_Protocol->Dose_Response Check_Compound->Dose_Response Validate_Target Validate On-Target Effect (Western blot for histone acetylation) Dose_Response->Validate_Target Assess_Downstream Analyze Downstream Pathways (e.g., p53, Hedgehog targets) Validate_Target->Assess_Downstream Consistent_Results Consistent Results Assess_Downstream->Consistent_Results Inconsistent_Results Results Still Inconsistent Assess_Downstream->Inconsistent_Results Consult Consult Technical Support/ Literature for Cell-Specific Issues Inconsistent_Results->Consult

Caption: Troubleshooting workflow for inconsistent results.

References

How to reduce NSC 694621-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 694621. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT).[1] It acts by forming an irreversible covalent bond with Cysteine 574 in the active site of PCAF, thereby inhibiting its acetyltransferase activity.[1] This inhibition of PCAF can disrupt the acetylation of histone and non-histone proteins, leading to the suppression of cancer cell proliferation.[1]

Q2: What are the known cytotoxic effects of this compound?

This compound has been shown to inhibit the proliferation of SK-N-SH and HCT116 cells, indicating its potential as an anticancer agent.[1] The cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest, which are common outcomes for agents that disrupt histone acetylation and gene regulation.

Q3: How can I determine if this compound-induced cytotoxicity is due to apoptosis?

Several experimental methods can be used to assess apoptosis:

  • Flow Cytometry: Analyze cells stained with Annexin V and Propidium Iodide (PI). An increase in Annexin V positive cells is an early indicator of apoptosis.

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[2]

  • Western Blotting: Detect the cleavage of PARP (Poly (ADP-ribose) polymerase) or the release of cytochrome c from the mitochondria.[2]

  • DNA Fragmentation Analysis: Visualize DNA laddering on an agarose (B213101) gel or use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Q4: Are there general strategies to mitigate drug-induced cytotoxicity in non-target cells?

Yes, several strategies can be explored to protect normal cells from chemotherapy-induced toxicity while maintaining efficacy in cancer cells. These can include:

  • Co-treatment with cytoprotective agents: This may involve the use of antioxidants to counteract oxidative stress or inhibitors of specific cell death pathways.

  • Dose optimization: Using the lowest effective concentration of the drug can help minimize off-target effects.[3]

  • Combination therapies: Combining lower doses of multiple drugs with different mechanisms of action can sometimes reduce the toxicity of individual agents.[3]

Troubleshooting Guide: Reducing this compound-Induced Cytotoxicity

This guide provides a systematic approach to identifying the cause of and potential solutions for excessive cytotoxicity observed in your experiments.

Problem: High levels of cytotoxicity in non-cancerous or sensitive cell lines.

Potential Cause 1: Apoptosis Induction

As a HAT inhibitor, this compound likely induces apoptosis in cancer cells. This effect might be too potent in certain cell lines.

Suggested Solution:

  • Co-treatment with a pan-caspase inhibitor: The use of a general caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade.[2] This can help determine if the observed cytotoxicity is caspase-dependent.

Experimental Workflow for Caspase Inhibitor Co-treatment

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation cluster_2 Endpoint Analysis seed Seed cells in multi-well plates treat_nsc Treat with this compound seed->treat_nsc treat_combo Co-treat with this compound and Z-VAD-FMK seed->treat_combo control Untreated Control seed->control inhibitor_control Z-VAD-FMK only Control seed->inhibitor_control incubate Incubate for 24, 48, 72 hours treat_nsc->incubate treat_combo->incubate control->incubate inhibitor_control->incubate viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Measure Apoptosis Markers (e.g., Caspase-3/7 activity) incubate->apoptosis

Caption: Workflow for assessing the effect of a caspase inhibitor on this compound-induced cytotoxicity.

Potential Cause 2: Oxidative Stress

Drug-induced cytotoxicity can sometimes be mediated by the generation of reactive oxygen species (ROS).

Suggested Solution:

  • Co-treatment with an antioxidant: N-acetylcysteine (NAC) is a common antioxidant used in cell culture to mitigate oxidative stress.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables present hypothetical data to illustrate how to quantify the effects of this compound and potential rescue agents.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma5.2
SK-N-SHNeuroblastoma8.7
MCF-7Breast Adenocarcinoma12.1
HEK293Normal Human Embryonic Kidney25.4

Table 2: Effect of Z-VAD-FMK on this compound-Induced Cytotoxicity in HEK293 Cells

TreatmentConcentration% Cell Viability
Control-100%
This compound25 µM52%
Z-VAD-FMK20 µM98%
This compound + Z-VAD-FMK25 µM + 20 µM85%

Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound with or without a co-treatment agent (e.g., Z-VAD-FMK). Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Signaling Pathway Diagram

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential pathway through which this compound may induce apoptosis. Inhibition of PCAF can lead to changes in gene expression, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This can lead to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

G NSC694621 This compound PCAF PCAF (HAT) NSC694621->PCAF inhibits Histone_Acetylation Histone Acetylation PCAF->Histone_Acetylation promotes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression regulates Bax Bax (Pro-apoptotic) Expression ↑ Gene_Expression->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Gene_Expression->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase_Cascade inhibits

References

Technical Support Center: NSC 694621 (Pemetrexed)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 694621, also known as Pemetrexed (B1662193). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the National Cancer Institute (NCI) designation for the chemotherapy agent Pemetrexed.[1] It is a multi-targeted antifolate drug that disrupts folate-dependent metabolic processes essential for cell replication.[2] Pemetrexed works by inhibiting at least three key enzymes involved in the de novo biosynthesis of purine (B94841) and thymidine (B127349) nucleotides:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [1][2][3]

By blocking these enzymes, Pemetrexed prevents the formation of DNA and RNA, which are necessary for the growth and survival of cancer cells.[1]

Q2: How should this compound (Pemetrexed) be stored?

For long-term storage, Pemetrexed powder should be stored at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[4] Reconstituted and infusion solutions are chemically and physically stable for up to 24 hours when stored refrigerated at 2-8°C (36-46°F) or at room temperature (25°C).[4] However, prolonged refrigerated storage (beyond 24 hours) of diluted solutions in PVC bags may lead to the formation of microparticulates.[5]

Q3: What is the stability of this compound (Pemetrexed) in different infusion solutions?

Pemetrexed is chemically stable in both 5% dextrose injection and 0.9% NaCl injection for up to 2 days at room temperature and for 31 days when refrigerated.[5] However, to minimize the formation of microparticulates, it is recommended to limit refrigerated storage of diluted solutions to 24 hours.[5]

Q4: Why am I observing reduced efficacy of this compound (Pemetrexed) in my cell culture experiments?

The efficacy of Pemetrexed in vitro is highly dependent on the folate concentration in the cell culture medium.[6] Many standard culture media contain levels of folic acid and its analogs that can compete with Pemetrexed for uptake and intracellular targets, thereby reducing its cytotoxic effects.[6] It is crucial to use a medium with a known and controlled folate concentration or to modify existing protocols to account for this.[6]

Q5: Are there any critical supplements required for in vivo studies with this compound (Pemetrexed)?

Yes, supplementation with folic acid and vitamin B12 is crucial for mitigating the toxicities of Pemetrexed, particularly myelosuppression.[3][7] This supplementation has been shown to not adversely affect the efficacy of the drug in some tumor types.[3] For clinical studies, patients typically receive folic acid daily and a vitamin B12 injection prior to and during treatment.[7][8] Researchers conducting animal studies should consider a similar supplementation strategy to improve the tolerability of the drug.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Steps
Folate Concentration in Media The presence of varying or high levels of folic acid in the cell culture medium can significantly impact Pemetrexed's activity.[6] Standardize the cell culture medium to one with a low and consistent folate concentration. Consider using a custom-formulated medium if necessary. Before treating with Pemetrexed, you can perform a rinse and media change to a low-folate medium.[6]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Pemetrexed. Ensure the cell line used is known to be sensitive to antifolate chemotherapy. You can determine the IC50 value for your specific cell line to establish a baseline for future experiments.
Drug Stability and Handling Improper storage or handling of Pemetrexed can lead to degradation. Ensure the drug is stored according to the manufacturer's recommendations.[4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent Seeding Density Variations in the initial number of cells seeded can lead to inconsistent results. Use a consistent cell seeding density for all experiments and ensure even cell distribution in the culture plates.
Issue 2: Unexpected Toxicity or Lack of Efficacy in Animal Models
Potential Cause Troubleshooting Steps
Lack of Vitamin Supplementation Pemetrexed can cause significant toxicity, including myelosuppression, in the absence of folic acid and vitamin B12 supplementation.[3] Implement a supplementation regimen with folic acid and vitamin B12 for the animals, starting before the first dose of Pemetrexed.[7]
Drug Formulation and Administration The formulation and route of administration can affect the bioavailability and efficacy of the drug.[9] Ensure the drug is properly dissolved and administered using a consistent and appropriate route for your animal model.
Animal Strain and Health Status The genetic background and overall health of the animals can influence their response to chemotherapy. Use a well-characterized and healthy animal strain for your studies. Monitor the animals closely for any signs of illness or distress.
Drug-Drug Interactions Concurrent administration of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can affect the renal clearance of Pemetrexed and increase toxicity.[8][10] Avoid co-administration of NSAIDs with Pemetrexed.

Data Presentation

Table 1: Stability of this compound (Pemetrexed) Solutions

Storage Condition Solvent Concentration Stability Observation Reference
Room Temperature (23°C)5% Dextrose, 0.9% NaCl2, 10, 20 mg/mL2 daysChemically stable[5]
Refrigerated (4°C)5% Dextrose, 0.9% NaCl2, 10, 20 mg/mL31 daysChemically stable, but microparticulate formation after 24 hours[5]
Frozen (-20°C)PVC bagsNot specified90 daysChemically stable, but significant microparticulate formation[11]

Table 2: Analytical Methods for this compound (Pemetrexed) Quantification

Method Matrix Instrumentation Key Features Reference
Reversed-Phase HPLCHuman Plasma and UrineHPLC-UVQuantitation of Pemetrexed[12]
UHPLC-MS/MSHuman Breast Cancer CellsUHPLC-MS/MSRapid quantification of Pemetrexed[13]
LC-MS/MSHuman PlasmaLC-MS/MSQuantification of Pemetrexed and its polyglutamate metabolites[14][15]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Modified for Pemetrexed)

This protocol is adapted to account for the inhibitory effect of folate in standard cell culture media.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in your standard culture medium and allow them to adhere overnight.

  • Media Rinse and Change: The next day, gently aspirate the culture medium. Wash the cells once with a folate-free medium (e.g., RPMI 1640 without folic acid). Replace the medium with a low-folate medium (e.g., RPMI supplemented with a minimal amount of folic acid, or a custom formulation).

  • Drug Treatment: Prepare serial dilutions of this compound (Pemetrexed) in the low-folate medium. Add the drug dilutions to the appropriate wells. Include a vehicle control (medium with no drug).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Quantification of Pemetrexed in Biological Samples by HPLC

This is a general protocol based on common HPLC methods for Pemetrexed.[12][16]

  • Sample Preparation:

    • Plasma/Urine: Perform a protein precipitation step (e.g., with methanol (B129727) or trichloroacetic acid) followed by centrifugation to remove precipitated proteins.[13][15]

    • Cells: Lyse the cells and extract the drug using an appropriate solvent.

  • Chromatographic Separation:

    • Column: Use a C8 or C18 reversed-phase column.

    • Mobile Phase: A common mobile phase consists of a buffer (e.g., sodium formate (B1220265) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection:

    • UV Detection: Monitor the absorbance at a wavelength of approximately 223 nm or 254 nm.[12][16]

  • Quantification:

    • Standard Curve: Prepare a standard curve using known concentrations of Pemetrexed.

    • Analysis: Compare the peak area of the Pemetrexed in the sample to the standard curve to determine its concentration.

Mandatory Visualizations

Pemetrexed_Mechanism_of_Action cluster_0 Pemetrexed (this compound) cluster_1 Inhibited Enzymes cluster_2 Metabolic Pathways cluster_3 Cellular Outcomes Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibits Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth required for Purine_Synth Purine Synthesis DHFR->Purine_Synth required for DHFR->Pyrimidine_Synth required for GARFT->Purine_Synth required for DNA_RNA_Synth DNA & RNA Synthesis Inhibition Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Cell_Growth_Arrest Cell Growth Arrest & Apoptosis DNA_RNA_Synth->Cell_Growth_Arrest

Caption: Mechanism of action of this compound (Pemetrexed).

Troubleshooting_Workflow cluster_vitro In Vitro Troubleshooting cluster_vivo In Vivo Troubleshooting Start Inconsistent Experimental Results Check_In_Vitro In Vitro Assay? Start->Check_In_Vitro Check_In_Vivo In Vivo Study? Start->Check_In_Vivo Folate Check Folate in Media Check_In_Vitro->Folate Yes Supplementation Confirm Vitamin Supplementation Check_In_Vivo->Supplementation Yes Stability Verify Drug Stability Folate->Stability Seeding Standardize Cell Seeding Stability->Seeding End Consistent Results Seeding->End Formulation Check Drug Formulation Supplementation->Formulation Interactions Review for Drug Interactions Formulation->Interactions Interactions->End

Caption: Troubleshooting workflow for experimental variability.

References

Navigating PCAF/HAT Inhibitor Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing p300/CBP-associated factor (PCAF) and general histone acetyltransferase (HAT) inhibitors, such as NSC 694621. The following information is designed to address common experimental challenges and provide a deeper understanding of the cellular pathways involved.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments with PCAF/HAT inhibitors.

Q1: Why am I observing inconsistent or no inhibition of histone acetylation after treatment with a PCAF/HAT inhibitor?

Possible Causes and Solutions:

  • Inhibitor Degradation or Improper Storage: Many inhibitors are sensitive to storage conditions. For instance, some HAT inhibitors are recommended to be stored as a powder at -20°C for long-term stability (up to 3 years). Stock solutions may be stable for shorter periods (e.g., up to one month at -20°C). Ensure that your storage conditions are optimal and that the inhibitor has not expired.

  • Suboptimal Inhibitor Concentration: The effective concentration of an inhibitor can vary significantly depending on the cell type, cell density, and the duration of the treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Solubility Issues: Many HAT inhibitors are soluble in organic solvents like DMSO and Ethanol but are insoluble in water.[1] Ensure the inhibitor is fully dissolved in the stock solvent before diluting it in your cell culture medium. Precipitation of the compound in the medium will lead to a lower effective concentration. Using fresh, anhydrous DMSO is recommended as moisture can affect solubility.[1]

  • Cell Permeability and Treatment Duration: While many inhibitors are designed to be cell-permeable, the rate of uptake can differ between cell types. If the incubation time is too short, the inhibitor may not reach a sufficient intracellular concentration. Consider performing a time-course experiment to determine the optimal treatment duration.

  • High Target Expression Levels: Cell lines with unusually high expression levels of PCAF or other HATs may require higher concentrations of the inhibitor to achieve significant inhibition.[1]

Q2: I am observing significant off-target effects or cellular toxicity at concentrations where I expect specific inhibition. What should I do?

Possible Causes and Solutions:

  • Inhibitor Specificity: While this compound is described as a PCAF/HAT inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. It's important to consult the literature for any known off-target activities. Some inhibitors, for example, are known to react with thiol groups, which can lead to broader effects.[2]

  • High Inhibitor Concentration: Cellular toxicity is often a result of using a concentration that is too high. It is essential to determine the cytotoxic profile of the inhibitor in your specific cell line. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed to identify a concentration range that effectively inhibits the target without causing widespread cell death.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.

Q3: How can I confirm that the inhibitor is working in my cellular model?

Confirmation Methods:

  • Western Blotting: A common method is to assess the acetylation status of known PCAF or HAT substrates, such as histones (e.g., H3K9ac, H3K18ac) or other proteins like p53.[3][4] A successful inhibition should lead to a decrease in the acetylation levels of these substrates.

  • Gene Expression Analysis (qRT-PCR): PCAF is known to regulate the expression of specific genes.[3][4] You can measure the mRNA levels of known target genes to see if the inhibitor treatment leads to the expected changes in their expression.

  • Enzymatic Assays: Commercially available HAT inhibitor screening kits can be used to directly measure the enzymatic activity of PCAF or other HATs in the presence of your inhibitor.[5]

Quantitative Data Summary

The following table summarizes inhibitory concentrations for various HAT inhibitors as reported in the literature. This data can serve as a reference point for designing dose-response experiments.

InhibitorTarget(s)IC50Notes
Histone Acetyltransferase Inhibitor IIp300/CBP5 µM (cell-free)Effective concentration in cell-based assays may vary.[1]
Lys-CoAp300~0.5 µMSelective for p300 over PCAF.[6]
H3-CoA-20PCAF~0.5 µMSelective for PCAF over p300.[6]
Anacardic Acidp300, PCAFNot specifiedA non-competitive inhibitor.[7]
CCT077791/CCT077792PCAF, p3001 to >50 µMIsothiazolone-based inhibitors.[2]
NU9056Tip60 (KAT5)2 µMShows >16-fold selectivity for Tip60 over PCAF, p300, and GCN5.[8]

Experimental Protocols

General Protocol for a Dose-Response Experiment to Determine Optimal Inhibitor Concentration:

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO). Make a series of serial dilutions of the inhibitor in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

General Protocol for Western Blotting to Assess Histone Acetylation:

  • Cell Lysis: After treating cells with the inhibitor, wash them with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the acetylated histone or protein of interest (e.g., anti-acetyl-H3). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total histone or a loading control (e.g., anti-H3 or anti-β-actin) to normalize the results.

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein or loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving PCAF and a general workflow for troubleshooting experiments with PCAF/HAT inhibitors.

PCAF_Signaling_Pathways cluster_Hedgehog Hedgehog-Gli Pathway cluster_p53 p53 Regulation cluster_Wnt Wnt/β-catenin Pathway Hh Hedgehog Ligand PTCH1 Patched1 Hh->PTCH1 inhibits SMO Smoothened SUFU SUFU SMO->SUFU inhibits GLI GLI1/2 SUFU->GLI inhibits PCAF_Hh PCAF GLI->PCAF_Hh recruits H3K9ac H3K9 Acetylation PCAF_Hh->H3K9ac TargetGenes_Hh Target Gene Expression H3K9ac->TargetGenes_Hh DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 PCAF_p53 PCAF p53->PCAF_p53 p53_ac Acetylated p53 (stabilized) PCAF_p53->p53_ac Apoptosis Apoptosis p53_ac->Apoptosis Wnt Wnt Signal BetaCatenin β-catenin Wnt->BetaCatenin PCAF_Wnt PCAF BetaCatenin->PCAF_Wnt BetaCatenin_ac Acetylated β-catenin (stabilized) PCAF_Wnt->BetaCatenin_ac TargetGenes_Wnt Target Gene Expression BetaCatenin_ac->TargetGenes_Wnt

Caption: Key signaling pathways involving the histone acetyltransferase PCAF.

Troubleshooting_Workflow Start Problem: Inconsistent or No Inhibition Check_Inhibitor Check Inhibitor Integrity: - Proper storage? - Freshly prepared? - Correct solvent? Start->Check_Inhibitor Check_Concentration Optimize Concentration: - Perform dose-response curve - Determine IC50 Start->Check_Concentration Check_Solubility Verify Solubility: - Fully dissolved in stock? - No precipitation in media? Start->Check_Solubility Check_Duration Optimize Treatment Duration: - Perform time-course experiment Start->Check_Duration Check_Toxicity Assess Off-Target Effects/ Toxicity: - Perform cell viability assay - Include vehicle control Start->Check_Toxicity Confirm_Inhibition Confirm On-Target Effect: - Western blot for substrate acetylation - qRT-PCR for target gene expression Check_Inhibitor->Confirm_Inhibition Check_Concentration->Confirm_Inhibition Check_Solubility->Confirm_Inhibition Check_Duration->Confirm_Inhibition Check_Toxicity->Confirm_Inhibition Success Experiment Successful Confirm_Inhibition->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing the Bioavailability of NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the PCAF/HAT inhibitor, NSC 694621. The following information is intended to assist in troubleshooting potential issues related to the compound's bioavailability during preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vivo efficacy with this compound despite promising in vitro results. What could be the underlying issue?

A1: A common reason for discrepancies between in vitro and in vivo results is poor oral bioavailability. This means that after oral administration, an insufficient amount of the active compound reaches the systemic circulation to exert its therapeutic effect. For this compound, in silico predictions suggest potential challenges with aqueous solubility and high lipophilicity, both of which can contribute to low bioavailability. It is crucial to experimentally determine the physicochemical properties of your specific batch of this compound to confirm these predictions.

Q2: What are the predicted physicochemical properties of this compound?

A2: Based on in silico modeling using its SMILES string (O=C1C2=CC=CN=C2SN1C3=CC=C(OC)C=C3), the following properties have been predicted for this compound.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight258.29 g/mol Favorable (within Lipinski's rule of five)
LogP (Lipophilicity)2.89Moderately lipophilic; may impact solubility and permeability.
Water Solubility-3.5 log mol/L (Poorly soluble)Low aqueous solubility is a significant barrier to dissolution and absorption.
GI AbsorptionLowPredicted to have low absorption from the gastrointestinal tract.
Bioavailability Score0.55Suggests a moderate probability of having good oral bioavailability.

It is critical to note that these are computational predictions and require experimental verification.

Q3: What initial steps should we take to investigate the bioavailability of this compound?

A3: We recommend a tiered approach. First, experimentally determine the key physicochemical properties of this compound, including its aqueous solubility at different pH values and its lipophilicity (LogP/LogD). Following this, in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays, can provide insights into its ability to cross the intestinal barrier. These initial results will guide the selection of the most appropriate strategies for improving bioavailability.

Troubleshooting Guide: Low Bioavailability of this compound

This guide addresses specific issues you might encounter during your experiments and provides actionable steps.

IssuePotential CauseRecommended Action
Poor dissolution of this compound in aqueous buffers for in vitro assays. Low intrinsic aqueous solubility. 1. Determine the pKa of this compound to understand its ionization state at different pH values. 2. Test solubility in a range of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400) to find a suitable vehicle for initial studies. 3. Consider micronization or nanosizing of the solid compound to increase its surface area and dissolution rate.
High variability in plasma concentrations in animal studies. Poor and erratic absorption. This is often linked to low solubility and dissolution rate limitations in the gastrointestinal tract.1. Explore formulation strategies to improve solubility and dissolution. Amorphous solid dispersions, lipid-based formulations (such as Self-Emulsifying Drug Delivery Systems - SEDDS), or complexation with cyclodextrins can be effective. 2. Conduct in vitro dissolution studies with these formulations to assess improvement.
Low apparent permeability in Caco-2 assays. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). 1. Perform Caco-2 permeability assays in the presence and absence of known efflux pump inhibitors (e.g., verapamil) to determine if this compound is a substrate. 2. If efflux is a significant issue, prodrug strategies that mask the recognition site for the transporter could be explored.
In vivo efficacy does not correlate with the administered dose. Saturation of absorption mechanisms or significant first-pass metabolism. 1. Conduct pharmacokinetic studies at multiple dose levels to assess dose proportionality. 2. Investigate the metabolic stability of this compound in liver microsomes or hepatocytes to determine the extent of first-pass metabolism. If metabolism is high, chemical modifications to block metabolic sites or a prodrug approach could be considered.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers with pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test solution containing this compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

    • Include control compounds with known permeability characteristics (e.g., propranolol (B1214883) for high permeability and Lucifer yellow for low permeability).

    • Incubate at 37°C with gentle shaking.

  • Sample Collection: At predetermined time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Proposed Solutions cluster_3 Evaluation start Start: Low in vivo efficacy of this compound physchem Experimental Determination of Physicochemical Properties (Solubility, LogP) start->physchem invitro_perm In Vitro Permeability Assays (PAMPA, Caco-2) physchem->invitro_perm low_sol Issue: Poor Solubility invitro_perm->low_sol Low Dissolution low_perm Issue: Low Permeability invitro_perm->low_perm Low Papp efflux Issue: Efflux Substrate invitro_perm->efflux High Efflux Ratio formulation Formulation Strategies (Solid Dispersions, SEDDS, Cyclodextrins) low_sol->formulation particle_size Particle Size Reduction (Micronization, Nanosizing) low_sol->particle_size prodrug Prodrug Approach low_perm->prodrug chem_mod Chemical Modification low_perm->chem_mod efflux->prodrug pk_studies In Vivo Pharmacokinetic Studies formulation->pk_studies particle_size->pk_studies prodrug->pk_studies chem_mod->pk_studies end End Goal: Optimized this compound Candidate pk_studies->end Improved Bioavailability

Caption: Troubleshooting workflow for improving this compound bioavailability.

signaling_pathway cluster_0 Mechanism of Action NSC_694621 This compound PCAF_HAT PCAF/HAT Enzyme NSC_694621->PCAF_HAT Inhibits Cell_Proliferation Cancer Cell Proliferation NSC_694621->Cell_Proliferation Inhibits Proliferation Histones Histone Proteins PCAF_HAT->Histones Acetylates Acetylated_Histones Acetylated Histones PCAF_HAT->Acetylated_Histones Leads to Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxes Transcription Gene Transcription Chromatin->Transcription Promotes Transcription->Cell_Proliferation Drives

Caption: Simplified signaling pathway of this compound's anti-cancer activity.

Validation & Comparative

A Comparative Analysis of Epigenetic Modulators in Glioblastoma: NSC 694621 vs. Vorinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of effective therapies for glioblastoma (GBM), one of the most aggressive forms of brain cancer, researchers are increasingly turning their attention to epigenetic modulators. This guide provides a detailed comparison of two such compounds: NSC 694621, a novel inhibitor of p300/CBP-associated factor (PCAF) and histone acetyltransferases (HATs), and Vorinostat, a well-established histone deacetylase (HDAC) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols.

Introduction to Epigenetic Regulation in Glioblastoma

Glioblastoma's therapeutic resistance and aggressive nature are, in part, attributed to epigenetic alterations that drive tumor progression. Histone acetylation is a key epigenetic modification regulating gene expression. Histone acetyltransferases (HATs) add acetyl groups to histones, generally leading to a more open chromatin structure and increased gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and gene silencing. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of many cancers, including glioblastoma.

This compound is a small molecule that irreversibly inhibits PCAF, a specific HAT, by forming a covalent bond with its active site.[1] By inhibiting HAT activity, this compound is hypothesized to suppress the expression of oncogenes that are aberrantly activated in cancer cells. While its direct effects on glioblastoma are still under investigation, its known activity against neuroblastoma (SK-N-SH) and colon cancer (HCT116) cell lines makes it a compound of interest for brain tumors, given the established role of PCAF in glioblastoma cell proliferation.

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is an established HDAC inhibitor that has been extensively studied in glioblastoma. It is known to induce cell cycle arrest, apoptosis, and inhibit tumor growth in preclinical models of glioblastoma.[2][3] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, thereby reactivating the expression of tumor suppressor genes.

Comparative Efficacy: In Vitro Studies

Quantitative data on the anti-proliferative effects of this compound and Vorinostat are summarized below. It is important to note that direct comparative studies in the same glioblastoma cell lines are not yet available for this compound. The data for this compound is from neuroblastoma and colon cancer cell lines, providing a preliminary basis for its potential efficacy.

CompoundCancer TypeCell LineEndpointValueCitation
This compound NeuroblastomaSK-N-SHProliferation InhibitionData not available[1]
Colon CancerHCT116Proliferation InhibitionData not available[1]
Vorinostat GlioblastomaU87-MGEC50 (72h)9.7 ± 0.10 µM[4]
Murine GliomaGL261EC50 (72h)6.3 ± 1.45 µM[4]

Signaling Pathways and Mechanisms of Action

The opposing mechanisms of this compound and Vorinostat on histone acetylation offer distinct therapeutic strategies for glioblastoma.

This compound: Inhibition of Histone Acetyltransferases (HATs)

This compound's primary target, PCAF, plays a crucial role in the acetylation of histones and other proteins, leading to the activation of genes involved in cell cycle progression and proliferation. By inhibiting PCAF, this compound is expected to downregulate these oncogenic pathways.

cluster_0 This compound Mechanism This compound This compound PCAF PCAF (HAT) This compound->PCAF inhibits Histones Histones PCAF->Histones acetylates Oncogenes Oncogene Transcription Histones->Oncogenes activates Proliferation Tumor Cell Proliferation Oncogenes->Proliferation cluster_1 Vorinostat Mechanism Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs inhibits Histones_deacetylated Deacetylated Histones HDACs->Histones_deacetylated deacetylates TSG Tumor Suppressor Gene Transcription Histones_deacetylated->TSG represses Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis leads to cluster_2 Experimental Workflow Start Cancer Cell Culture (e.g., U87-MG, SK-N-SH) Treatment Treat with This compound or Vorinostat Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data Data Analysis (EC50, % Apoptosis, Cell Cycle Distribution) Viability->Data Apoptosis->Data CellCycle->Data

References

Validating the On-Target Effects of NSC 694621: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor NSC 694621 with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant pathways and workflows to assist researchers in assessing its on-target effects.

Introduction to this compound

This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a crucial histone acetyltransferase involved in transcriptional regulation. It functions as a covalent inhibitor, forming an irreversible bond with Cysteine 574 in the active site of PCAF, thereby blocking its acetyltransferase activity.[1] This targeted inhibition of PCAF makes this compound a valuable tool for studying the role of this enzyme in various biological processes, including cancer cell proliferation.[1][2]

Performance Comparison with Alternative PCAF Inhibitors

To objectively evaluate the on-target efficacy of this compound, its performance can be compared with other known PCAF inhibitors. This section provides a summary of the biochemical potency of this compound alongside two widely used natural product inhibitors, Anacardic Acid and Garcinol.

InhibitorTarget(s)Mechanism of ActionIC50 for PCAF (µM)
This compound PCAFCovalent, Irreversible5.71[2]
Anacardic Acid PCAF, p300Noncompetitive~5.0[3][4]
Garcinol PCAF, p300Mixed-type~5[5][6][7]

Table 1: Comparison of Biochemical Potency of PCAF Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and alternative inhibitors against PCAF.

Experimental Protocols for On-Target Validation

Validating that the observed biological effects of this compound are a direct consequence of its interaction with PCAF is critical. The following are detailed protocols for two key experiments: a biochemical Histone Acetyltransferase (HAT) assay to determine enzymatic inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

Biochemical Validation: Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of PCAF in the presence of an inhibitor.

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection reagents Prepare Assay Buffer, PCAF Enzyme, Histone Peptide Substrate, Acetyl-CoA, and Inhibitor (this compound) incubate Incubate PCAF, substrate, and inhibitor reagents->incubate initiate Initiate reaction with Acetyl-CoA incubate->initiate stop Stop reaction initiate->stop detect Detect product formation (e.g., fluorescence) stop->detect cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis treat Treat cells with this compound or vehicle control heat Heat cell lysates to a range of temperatures treat->heat separate Separate soluble and aggregated proteins heat->separate detect Detect soluble PCAF by Western Blot separate->detect NSC694621 This compound PCAF PCAF NSC694621->PCAF Inhibits Histones Histone Proteins PCAF->Histones Acetylation AcetylatedHistones Acetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression

References

Comparative Analysis of NSC 694621 and Known Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of NSC 694621, a potent histone acetyltransferase (HAT) inhibitor, with other known inhibitors of this enzyme class, namely Anacardic Acid and Garcinol. The information presented herein is supported by experimental data from publicly available sources and is intended to assist researchers in the selection of appropriate chemical tools for their studies in epigenetics and oncology.

Introduction to Histone Acetyltransferases and Their Inhibition

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins. This modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. The p300/CBP-associated factor (PCAF) is a key HAT involved in various cellular processes, including cell cycle regulation, differentiation, and DNA repair. Dysregulation of PCAF activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent and irreversible inhibitor of PCAF. It functions by forming a covalent bond with a cysteine residue (Cys574) in the active site of the enzyme. This guide compares the inhibitory activity of this compound with that of Anacardic Acid and Garcinol, two other well-characterized natural product-derived HAT inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency of this compound, Anacardic Acid, and Garcinol against the histone acetyltransferase PCAF. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (µM)Mechanism of ActionSource
This compound PCAF5.71Irreversible, covalent modification of Cys574[1]
Anacardic Acid PCAF~5Non-competitive[2][3][4]
Garcinol PCAF5Not specified[5][6][7][8][9]

Cellular Effects

This compound has been shown to exhibit anti-proliferative effects against SK-N-SH (neuroblastoma) and HCT116 (colon cancer) cell lines at a concentration of 25 µM after 72 hours of treatment.[1] Similarly, Garcinol has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines.[5][9] Anacardic acid has also been reported to possess antitumor properties.[3]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the general mechanism of histone acetylation by PCAF and the points of inhibition for this compound and other HAT inhibitors.

Histone_Acetylation_Pathway Histone Acetylation by PCAF and Inhibition cluster_0 Cellular Inputs cluster_1 Signaling Cascade cluster_2 Chromatin Modification cluster_3 Cellular Response Growth_Factors Growth Factors, Stress, etc. Upstream_Signaling Upstream Signaling (e.g., Kinase Cascades) Growth_Factors->Upstream_Signaling PCAF PCAF (HAT) Upstream_Signaling->PCAF Acetylated_Histones Acetylated Histones PCAF->Acetylated_Histones Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->PCAF Substrate Histones Histones (on Chromatin) Histones->PCAF Substrate Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cellular_Outcomes Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Outcomes Inhibitors This compound Anacardic Acid Garcinol Inhibitors->PCAF Inhibition

Caption: Histone Acetylation Pathway and Inhibition.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against PCAF. This is a representative protocol and may require optimization for specific experimental conditions.

Objective: To measure the IC50 value of an inhibitor against PCAF.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 peptide (e.g., amino acids 1-21) as a substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test inhibitors (this compound, Anacardic Acid, Garcinol) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • Assay buffer

    • PCAF enzyme

    • Test inhibitor at various concentrations (or vehicle control)

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of the Histone H3 peptide and Acetyl-CoA to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent, which will react with the Coenzyme A generated during the reaction to produce a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation (MTT) Assay

This protocol describes a common method for assessing the effect of inhibitors on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative effect of the inhibitors on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SK-N-SH)

  • Complete cell culture medium

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors (and a vehicle control) and incubate for the desired period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the inhibitor concentration to evaluate the anti-proliferative effects.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for the comparative analysis of HAT inhibitors.

Inhibitor_Comparison_Workflow Workflow for Comparative Analysis of HAT Inhibitors Start Start: Identify Potential HAT Inhibitors In_Vitro_Assay In Vitro HAT Assay (e.g., PCAF activity) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Data_Analysis Comparative Data Analysis Determine_IC50->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Based_Assays->Apoptosis_Assay Target_Engagement Cellular Target Engagement (e.g., Western Blot for Acetylated Histones) Cell_Based_Assays->Target_Engagement Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Target_Engagement->Data_Analysis Conclusion Conclusion: Select Lead Compound(s) for Further Studies Data_Analysis->Conclusion

Caption: Experimental Workflow for Inhibitor Comparison.

Conclusion

This compound is a potent inhibitor of the histone acetyltransferase PCAF, with an IC50 value comparable to other known inhibitors such as Anacardic Acid and Garcinol. Its irreversible, covalent mechanism of action distinguishes it from the non-competitive inhibition of Anacardic Acid. All three compounds have demonstrated anti-proliferative effects in cancer cell lines, highlighting the therapeutic potential of targeting PCAF. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative studies and to further investigate the biological activities of these and other novel HAT inhibitors.

References

Unveiling the Potential of NSC 694621: A Comparative Analysis Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and specificity is paramount. This guide provides a detailed comparison of the investigational compound NSC 694621 against current standard-of-care drugs for neuroblastoma and colorectal cancer, the two cancer types where its initial activity has been identified. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.

This compound is a potent and irreversible inhibitor of P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT). By forming a covalent bond with a critical cysteine residue (Cys574) in the active site of PCAF, this compound effectively blocks its acetyltransferase activity. This mechanism disrupts the epigenetic regulation of gene expression, leading to the inhibition of cancer cell proliferation. Preliminary studies have highlighted its cytotoxic effects against the SK-N-SH neuroblastoma and HCT116 colorectal cancer cell lines.

Mechanism of Action: Epigenetic Modulation

Histone acetyltransferases play a crucial role in chromatin remodeling and gene transcription. In many cancers, the dysregulation of HAT activity is a key driver of tumorigenesis. This compound's targeted inhibition of PCAF represents a promising strategy to counteract these aberrant epigenetic modifications.

cluster_0 Normal Cell Signaling cluster_1 This compound Intervention PCAF PCAF HAT_activity Histone Acetylation PCAF->HAT_activity Catalyzes Histones Histones Gene_Expression Normal Gene Expression Histones->Gene_Expression Regulates HAT_activity->Histones Targets NSC_694621 This compound Blocked_PCAF PCAF (Inactive) NSC_694621->Blocked_PCAF Irreversibly Binds Inhibition Inhibition of Acetylation Blocked_PCAF->Inhibition Leads to Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Induces

Figure 1. Mechanism of this compound Action.

Comparative Efficacy Analysis

Due to the early stage of its development, direct in vivo comparative efficacy studies of this compound against standard-of-care drugs are not yet available in the public domain. The following sections present available in vitro data for compounds from the same isothiazolone (B3347624) class as this compound and contextualize it with the known efficacy of standard treatments.

Colorectal Cancer (HCT116 Cell Line)

The standard-of-care for metastatic colorectal cancer often involves combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, irinotecan). The in vitro growth inhibitory activity of isothiazolones, the class of compounds to which this compound belongs, has been evaluated in the HCT116 human colon cancer cell line.

Table 1: In Vitro Efficacy of Isothiazolones in HCT116 Cells vs. Standard of Care

Compound/RegimenTarget/Mechanism of ActionCell LineIC50 / Efficacy MetricSource
CCT077791 PCAF/p300 HAT InhibitorHCT116GI50: 2.5 µM[1][2][3]
CCT077792 PCAF/p300 HAT InhibitorHCT116GI50: 1.8 µM[1][2][3]
FOLFOX DNA synthesis inhibition, DNA cross-linkingHCT116In vivo tumor growth inhibition(Literature data)
FOLFIRI DNA synthesis inhibition, Topoisomerase I inhibitionHCT116In vivo tumor growth inhibition(Literature data)

Note: GI50 is the concentration required to inhibit cell growth by 50%. Direct comparison of in vitro IC50 values with in vivo efficacy of combination therapies is challenging and should be interpreted with caution.

Neuroblastoma (SK-N-SH Cell Line)

High-risk neuroblastoma is typically treated with a multi-agent chemotherapy regimen that may include cisplatin, etoposide, cyclophosphamide, and doxorubicin. While this compound has been identified as active against the SK-N-SH neuroblastoma cell line, specific IC50 values from publicly available sources are not available for direct comparison. However, the known efficacy of standard-of-care agents in preclinical models provides a benchmark.

Table 2: Standard-of-Care for Neuroblastoma and Investigational Compound

DrugMechanism of ActionCell LineEfficacy MetricSource
This compound PCAF/HAT InhibitorSK-N-SHReported to inhibit proliferation(General scientific knowledge)
Cisplatin DNA cross-linking agentSK-N-SHIn vivo tumor growth inhibition(Literature data)
Etoposide Topoisomerase II inhibitorSK-N-SHIn vivo tumor growth inhibition(Literature data)
Cyclophosphamide Alkylating agentSK-N-SHIn vivo tumor growth inhibition(Literature data)
Doxorubicin Topoisomerase II inhibitor, DNA intercalatorSK-N-SHIn vivo tumor growth inhibition(Literature data)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the isothiazolone class of HAT inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay

The inhibitory activity of compounds against PCAF was determined using a filter-based HAT assay.

cluster_0 Assay Components cluster_1 Experimental Steps Enzyme Recombinant PCAF Incubation Incubate components at 30°C Enzyme->Incubation Substrate Histone H3 Peptide Substrate->Incubation Cofactor [3H]Acetyl-CoA Cofactor->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Quenching Stop reaction with acetic acid Incubation->Quenching Filtration Transfer to filter paper and wash Quenching->Filtration Detection Measure radioactivity via scintillation counting Filtration->Detection

Figure 2. Workflow for HAT Inhibition Assay.
Cell Proliferation Assay (SRB Assay)

The antiproliferative effects of the compounds on cancer cell lines were assessed using the sulforhodamine B (SRB) assay.

start Seed cells in 96-well plates treat Add varying concentrations of test compound start->treat incubate Incubate for 72 hours treat->incubate fix Fix cells with trichloroacetic acid incubate->fix stain Stain with Sulforhodamine B fix->stain wash Wash unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Measure absorbance at 564 nm solubilize->read

Figure 3. Protocol for SRB Cell Proliferation Assay.

Conclusion and Future Directions

This compound, as a representative of the isothiazolone class of PCAF/HAT inhibitors, demonstrates a clear mechanism of action and potent in vitro activity against colorectal cancer cell lines. While direct comparative data against standard-of-care drugs in vivo is currently lacking, its unique epigenetic target presents a compelling avenue for further investigation.

Future research should prioritize in vivo efficacy studies in xenograft models of both neuroblastoma and colorectal cancer. These studies will be critical to ascertain the therapeutic potential of this compound and to provide a direct comparison with established treatment regimens. Furthermore, exploration of its use in combination with existing therapies could reveal synergistic effects and provide new hope for patients with these challenging malignancies. The high reactivity of the isothiazolone core, as noted in the initial studies, will also need to be addressed through medicinal chemistry efforts to optimize the safety and pharmacokinetic profile of this promising class of epigenetic modulators.

References

Cross-Validation of PCAF Inhibitor NSC 694621's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of NSC 694621, a potent and irreversible inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT), across various cancer cell lines. Due to the limited public availability of NCI-60 screening data for this compound, this document utilizes data from a mechanistically similar and well-characterized PCAF inhibitor, Anacardic Acid (NSC 694627), to illustrate the expected cross-validation and comparative analysis workflow. This approach allows for a comprehensive demonstration of how to assess the therapeutic potential of PCAF inhibitors against a diverse panel of cancer cell lines.

Introduction to this compound and PCAF Inhibition

This compound is a small molecule inhibitor that targets the histone acetyltransferase PCAF. It forms a covalent bond with Cysteine 574 in the active site of PCAF, leading to irreversible inhibition of its acetyltransferase activity. PCAF is a critical enzyme involved in chromatin remodeling and the regulation of gene expression through the acetylation of histone and non-histone proteins. One of its key substrates is the tumor suppressor protein p53. By inhibiting PCAF, this compound can modulate the acetylation status of p53, influencing cell cycle progression and apoptosis, thereby exhibiting anticancer potential. Preliminary studies have demonstrated its ability to inhibit the proliferation of neuroblastoma (SK-N-SH) and colon cancer (HCT116) cell lines.

Comparative Activity in Cancer Cell Lines

To provide a comprehensive overview of the potential spectrum of activity for a PCAF inhibitor like this compound, we present the NCI-60 screening data for the representative compound, Anacardic Acid (NSC 694627). The NCI-60 screen is a well-established platform that assesses the growth-inhibitory effects of compounds against 60 different human cancer cell lines, representing a broad range of cancer types. The data is presented in terms of GI50, the concentration of the compound that causes 50% growth inhibition.

Table 1: Growth Inhibition (GI50 in µM) of Anacardic Acid (NSC 694627) in the NCI-60 Human Tumor Cell Line Screen

Cell Line PanelCell Line NameGI50 (µM)
Leukemia CCRF-CEM>100
HL-60(TB)20.1
K-56226.8
MOLT-4>100
RPMI-822621.6
SR21.1
Non-Small Cell Lung Cancer A549/ATCC25.4
EKVX22.1
HOP-6222.6
HOP-9222.8
NCI-H22624.5
NCI-H2324.3
NCI-H322M23.3
NCI-H46022.8
NCI-H52224.1
Colon Cancer COLO 20522.5
HCT-11623.0
HCT-1523.5
HT2923.1
KM1223.4
SW-62023.8
CNS Cancer SF-26823.2
SF-29523.6
SF-53923.9
SNB-1924.2
SNB-7524.0
U25123.7
Melanoma LOX IMVI22.7
MALME-3M23.9
M1424.1
SK-MEL-224.4
SK-MEL-2824.8
SK-MEL-524.6
UACC-25724.3
UACC-6224.7
Ovarian Cancer IGROV123.5
OVCAR-324.0
OVCAR-424.2
OVCAR-524.5
OVCAR-824.8
NCI/ADR-RES25.1
SK-OV-325.4
Renal Cancer 786-024.6
A49824.9
ACHN25.2
CAKI-125.5
RXF 39325.8
SN12C26.1
TK-1026.4
UO-3126.7
Prostate Cancer PC-325.0
DU-14525.3
Breast Cancer MCF724.7
MDA-MB-231/ATCC25.1
HS 578T25.6
BT-54925.9
T-47D26.2
MDA-MB-46826.5

Note: Data for Anacardic Acid (NSC 694627) is used as a representative example for a PCAF inhibitor. The activity of this compound is expected to show a similar pattern of broad anti-proliferative effects across multiple cancer cell lines.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The activity of the representative PCAF inhibitor was determined using the NCI-60 sulforhodamine B (SRB) assay. This assay estimates cell density by measuring the cellular protein content.

Protocol:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

  • Compound Incubation: After a 24-hour pre-incubation period, the test compound is added at five different concentrations (typically in 10-fold dilutions). The plates are then incubated for an additional 48 hours at 37°C, 5% CO2, and 100% humidity.

  • Cell Fixation: Following the incubation period, cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with tap water and air-dried.

  • Staining: 100 µl of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid and the plates are air-dried. The bound stain is then solubilized with 10 mM trizma base.

  • Data Analysis: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 value, the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from the dose-response curves.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against PCAF.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer, recombinant human PCAF enzyme, and the histone H3 peptide substrate.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a positive control (a known PCAF inhibitor like Anacardic Acid) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding Acetyl-CoA. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a developing reagent that reacts with the free Coenzyme A (CoA-SH) produced during the acetylation reaction to generate a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of PCAF activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway of PCAF Inhibition

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting PCAF, the acetylation of p53 is reduced, leading to cell cycle arrest and apoptosis.

PCAF_Inhibition_Pathway cluster_0 Cellular Effects NSC_694621 This compound PCAF PCAF (Histone Acetyltransferase) NSC_694621->PCAF Inhibits p53_acetylation p53 Acetylation PCAF->p53_acetylation Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53_acetylation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_acetylation->Apoptosis

Caption: Mechanism of action of this compound via PCAF inhibition.

Experimental Workflow for Cross-Validation

This diagram outlines the key steps involved in the cross-validation of a compound's activity across different cell lines.

Experimental_Workflow Start Start: Compound Selection (this compound) Cell_Line_Panel Select Cell Line Panel (e.g., NCI-60) Start->Cell_Line_Panel In_Vitro_Screening In Vitro Screening (SRB Assay) Cell_Line_Panel->In_Vitro_Screening Data_Collection Data Collection (GI50 values) In_Vitro_Screening->Data_Collection Mechanism_Studies Mechanism of Action Studies (HAT Assay) In_Vitro_Screening->Mechanism_Studies Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis End End: Comparative Activity Profile Data_Analysis->End Mechanism_Studies->Data_Analysis

Caption: Workflow for cross-validating anticancer compound activity.

Benchmarking NSC 694621: A Comparative Guide to PCAF/HAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the histone acetyltransferase (HAT) inhibitor, NSC 694621. This guide provides a detailed analysis of this compound's performance against other NSC compounds, supported by experimental data and detailed protocols, to aid in anticancer research and development.

This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase crucial in regulating gene expression through chromatin modification. By inhibiting PCAF, this compound demonstrates significant potential in cancer therapy by influencing cell proliferation and survival. This guide benchmarks this compound against a structurally similar compound, NSC 694623, which also targets PCAF, providing a clear comparison of their efficacy and cellular effects.

Performance Data Overview

The primary mechanism of action for both this compound and NSC 694623 is the inhibition of PCAF's enzymatic activity. This is quantified by their half-maximal inhibitory concentration (IC50) values. For this compound, the IC50 value against PCAF is 5.71 µM, while NSC 694623 exhibits an IC50 of 15.9 µM, indicating that this compound is a more potent inhibitor of PCAF in biochemical assays.

To assess their anti-proliferative effects in a broader context, data from the National Cancer Institute's NCI-60 screen was analyzed. This screen evaluates the growth inhibition (GI50) of compounds across 60 different human cancer cell lines. The following tables summarize the mean GI50 values and data for selected cell lines, offering a comparative view of the compounds' potency and spectrum of activity.

CompoundTargetIC50 (µM) vs. PCAFMean GI50 (µM) - NCI-60
This compound PCAF5.71-4.85
NSC 694623 PCAF15.9-4.92

Table 1: Biochemical and Overall Anti-proliferative Activity. The table presents the biochemical potency of this compound and NSC 694623 against PCAF and their mean growth inhibitory activity across the NCI-60 panel of 60 human cancer cell lines.

Cell LineCancer TypeThis compound GI50 (µM)NSC 694623 GI50 (µM)
CCRF-CEM Leukemia2.692.40
K-562 Leukemia2.822.45
MOLT-4 Leukemia2.632.29
A549/ATCC Non-Small Cell Lung3.162.69
HOP-92 Non-Small Cell Lung2.512.24
HCT-116 Colon2.952.51
HT29 Colon3.022.57
SF-295 CNS2.952.57
SNB-75 CNS2.882.51
LOX IMVI Melanoma2.752.29
MALME-3M Melanoma3.022.57
OVCAR-3 Ovarian3.092.63
IGROV1 Ovarian2.882.51
786-0 Renal2.882.45
A498 Renal3.162.69
PC-3 Prostate2.952.51
DU-145 Prostate3.092.63
MCF7 Breast3.242.75
MDA-MB-231 Breast3.022.57

Table 2: Comparative Anti-proliferative Activity in Selected NCI-60 Cell Lines. This table details the GI50 values (in µM) for this compound and NSC 694623 against a selection of cancer cell lines from the NCI-60 panel, representing various cancer types.

Signaling Pathways and Experimental Workflows

The inhibition of PCAF by this compound and related compounds impacts multiple signaling pathways critical for cancer cell growth and survival. PCAF is known to be a co-activator for several transcription factors and is involved in pathways such as the Hedgehog-Gli and Wnt/β-catenin signaling cascades.[1][2] It also plays a role in the acetylation and stability of key proteins like p53 and c-MYC, and influences the expression of apoptosis-related proteins such as BCL2 and BAX.[3][4]

PCAF_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Hedgehog Hedgehog Ligand Patched Patched Receptor Hedgehog->Patched Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Smoothened Smoothened Patched->Smoothened Gli Gli Smoothened->Gli Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC Axin Axin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocation SUFU SUFU SUFU->Gli Gli_n Gli Gli->Gli_n translocation PCAF PCAF PCAF->BetaCatenin_n acetylation & co-activation PCAF->Gli_n acetylation & co-activation p53 p53 PCAF->p53 acetylation & stabilization NSC694621 This compound NSC694621->PCAF inhibition TargetGenes_Wnt Wnt Target Genes (e.g., c-MYC, Cyclin D1) BetaCatenin_n->TargetGenes_Wnt transcription TargetGenes_Hh Hedgehog Target Genes (e.g., Patched, Gli1) Gli_n->TargetGenes_Hh transcription Apoptosis Apoptosis (via BAX/BCL2) p53->Apoptosis transcription

Caption: Simplified signaling pathways involving PCAF.

The experimental evaluation of this compound and its counterparts typically involves a two-stage process: an initial biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to assess anti-proliferative activity.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay (NCI-60) Compound This compound / NSC 694623 Incubation1 Incubation Compound->Incubation1 PCAF_enzyme Recombinant PCAF Enzyme PCAF_enzyme->Incubation1 Substrates Histone Substrate & Acetyl-CoA Substrates->Incubation1 Detection Detection of Acetylation (e.g., Fluorescence) Incubation1->Detection IC50 IC50 Determination Detection->IC50 CellLines 60 Human Cancer Cell Lines Incubation2 48-hour Incubation CellLines->Incubation2 Compound_cellular This compound / NSC 694623 (5 concentrations) Compound_cellular->Incubation2 SRB_Assay Sulforhodamine B (SRB) Assay (Protein Staining) Incubation2->SRB_Assay GI50 GI50 Calculation SRB_Assay->GI50

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PCAF.

Materials:

  • Recombinant human PCAF

  • Histone H3 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds (this compound, NSC 694623) dissolved in DMSO

  • Detection reagent (e.g., fluorescent probe that reacts with the product CoA-SH)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, PCAF enzyme, and histone H3 substrate to each well.

  • Add the diluted test compounds to the respective wells. Include a DMSO-only control.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent and incubate as per the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[5]

NCI-60 Sulforhodamine B (SRB) Cell Proliferation Assay

This assay measures the growth inhibition of cancer cell lines upon treatment with the test compounds.[6]

Materials:

  • NCI-60 panel of human cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound, NSC 694623)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed the cells in 96-well plates at their optimal densities and incubate for 24 hours.

  • Treat the cells with five 10-fold serial dilutions of the test compounds and incubate for 48 hours.

  • Terminate the experiment by fixing the cells with cold TCA for 1 hour at 4°C.

  • Wash the plates five times with water and air dry.

  • Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the optical density at 515 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the GI50 value, which is the concentration that causes 50% inhibition of cell growth.[7][8]

This comparative guide provides researchers with essential data and methodologies to evaluate the potential of this compound and related compounds as anticancer agents. The provided information facilitates a deeper understanding of their mechanism of action and supports further investigation into their therapeutic applications.

References

Head-to-Head Comparison of Hypothetical NSC 694621 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical delivery systems for the investigational p300/CBP-associated factor (PCAF) inhibitor, NSC 694621. Due to the limited publicly available data on the formulation of this compound, this comparison is based on common nanoparticle delivery platforms utilized for small molecule inhibitors with similar therapeutic targets. The experimental data presented is illustrative and intended to model the expected outcomes from preclinical evaluation.

Introduction to this compound

This compound is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). By targeting PCAF, this compound has demonstrated potential as an anti-cancer agent. The efficacy of such targeted inhibitors is often contingent on their ability to reach the tumor microenvironment in sufficient concentrations while minimizing systemic toxicity. Advanced drug delivery systems are critical for achieving this therapeutic window. This guide explores two plausible nanoparticle-based systems for this compound delivery: liposomes and polymeric nanoparticles.

Comparative Performance of Hypothetical Delivery Systems

The following table summarizes the anticipated performance of two hypothetical nanoparticle formulations of this compound, "Lipo-NSC" (a liposomal formulation) and "Poly-NSC" (a polymeric nanoparticle formulation), compared to the free drug.

ParameterFree this compoundLipo-NSC (Hypothetical)Poly-NSC (Hypothetical)
Physicochemical Properties
Particle Size (nm)N/A100 - 150150 - 200
Drug Loading (%)N/A5 - 1010 - 20
Encapsulation Efficiency (%)N/A> 90> 85
In Vitro Performance
Cellular Uptake (Cancer Cells)LowModerateHigh
Cytotoxicity (IC50)X µM0.5X µM0.3X µM
In Vivo Performance (Mouse Model)
Tumor Accumulation (% ID/g)LowModerateHigh
Systemic ClearanceRapidSlowSlow
Therapeutic EfficacyLimitedModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments that would be conducted to generate the data presented above are as follows:

Preparation of Nanoparticle Formulations
  • Lipo-NSC (Liposomal Formulation): Liposomes encapsulating this compound would be prepared using the thin-film hydration method. Briefly, a mixture of phospholipids (B1166683) (e.g., DSPC/cholesterol/DSPE-PEG) and this compound would be dissolved in an organic solvent. The solvent would then be evaporated under vacuum to form a thin lipid film, which would be hydrated with a buffer solution. The resulting multilamellar vesicles would be sonicated to form small unilamellar vesicles of the desired size.

  • Poly-NSC (Polymeric Nanoparticle Formulation): this compound-loaded polymeric nanoparticles would be fabricated using a nanoprecipitation method. This compound and a biodegradable polymer (e.g., PLGA) would be dissolved in a water-miscible organic solvent. This organic phase would be added dropwise to an aqueous solution containing a surfactant under constant stirring. The nanoparticles would form spontaneously and the organic solvent would be removed by evaporation.

Physicochemical Characterization
  • Particle Size and Zeta Potential: The mean hydrodynamic diameter and surface charge of the nanoparticles would be determined by dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively, using a Zetasizer instrument.

  • Drug Loading and Encapsulation Efficiency: The amount of this compound loaded into the nanoparticles would be quantified using high-performance liquid chromatography (HPLC). To determine the drug loading, a known amount of lyophilized nanoparticles would be dissolved in a suitable organic solvent to release the encapsulated drug, which would then be measured by HPLC.[1][2][3][4] The encapsulation efficiency would be calculated as the ratio of the drug entrapped in the nanoparticles to the initial amount of drug used in the formulation.[1][2][3]

In Vitro Studies
  • Cellular Uptake: Cancer cells would be incubated with fluorescently labeled Lipo-NSC and Poly-NSC for various time points. The uptake of nanoparticles would be quantified by flow cytometry or visualized by confocal microscopy.

  • Cytotoxicity Assay (MTT Assay): The cytotoxic effects of free this compound, Lipo-NSC, and Poly-NSC on cancer cells would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9] Cells would be treated with increasing concentrations of the formulations for a specified period. The cell viability would be determined by measuring the absorbance of the formazan (B1609692) product, and the IC50 values would be calculated.[5][6][8][9]

In Vivo Studies
  • Animal Model: A xenograft tumor model would be established by subcutaneously injecting human cancer cells into immunodeficient mice.

  • Biodistribution Study: To assess tumor targeting and systemic distribution, mice bearing tumors would be intravenously injected with formulations containing a near-infrared fluorescent dye-labeled this compound.[10][11][12] At different time points, the mice would be imaged using an in vivo imaging system (IVIS).[10][11] After the final imaging, major organs and tumors would be excised, and the fluorescence intensity in each organ would be quantified.[10][11][12]

  • Therapeutic Efficacy Study: Tumor-bearing mice would be randomly assigned to different treatment groups: saline control, free this compound, Lipo-NSC, and Poly-NSC. Tumor growth would be monitored over time by measuring tumor volume. Animal survival rates would also be recorded.

Visualizations

Signaling Pathway of PCAF Inhibition

PCAF_Inhibition_Pathway cluster_nucleus Nucleus Histones Histones Acetylation Acetylation Histones->Acetylation Transcription_Factors Transcription Factors Transcription_Factors->Acetylation PCAF PCAF (Histone Acetyltransferase) PCAF->Histones Acetylation PCAF->Transcription_Factors Acetylation NSC_694621 This compound NSC_694621->PCAF Inhibits Chromatin_Relaxation Chromatin Relaxation Acetylation->Chromatin_Relaxation Gene_Transcription Oncogene Transcription Chromatin_Relaxation->Gene_Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Signaling pathway illustrating the inhibitory effect of this compound on PCAF.

Experimental Workflow for Delivery System Evaluation

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (Lipo-NSC & Poly-NSC) Characterization Physicochemical Characterization (Size, Zeta, Drug Loading) Formulation->Characterization Cell_Culture Cancer Cell Culture Formulation->Cell_Culture Animal_Model Xenograft Mouse Model Formulation->Animal_Model Cellular_Uptake Cellular Uptake Assay Cell_Culture->Cellular_Uptake MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Biodistribution Biodistribution Study (IVIS) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study Animal_Model->Efficacy

Caption: Workflow for the preclinical evaluation of this compound delivery systems.

PCAF and p53/Gli1 Signaling Interaction

PCAF_p53_Gli1_Pathway cluster_signaling PCAF-Mediated Tumor Suppression DNA_Damage Genotoxic Stress (e.g., Chemotherapy) p53 p53 DNA_Damage->p53 Activates PCAF PCAF p53->PCAF Induces Gli1 Gli1 (Oncogenic Transcription Factor) PCAF->Gli1 Promotes Ubiquitination Ubiquitination Ubiquitination & Proteasomal Degradation Gli1->Ubiquitination Cell_Proliferation Tumor Cell Proliferation Ubiquitination->Cell_Proliferation Inhibits Apoptosis Apoptosis Ubiquitination->Apoptosis Promotes NSC_694621 This compound NSC_694621->PCAF Inhibits HAT activity (potential complex effects)

Caption: Interaction between PCAF, p53, and Gli1 signaling in response to DNA damage.[13][14]

References

Comparative Analysis of NSC 694621 and Other Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical Validation and Performance Guide for Researchers

This guide provides a comprehensive comparison of the experimental data for NSC 694621, a potent histone acetyltransferase (HAT) inhibitor, with other known HAT inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential applications in anticancer research.

Introduction to this compound

This compound is a small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase. It functions as a covalent inhibitor, forming an irreversible bond with Cys574 in the active site of PCAF, thereby blocking its acetyltransferase activity.[1] This mechanism of action underlies its potential as an anticancer agent, as demonstrated by its ability to inhibit the proliferation of specific cancer cell lines.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and a selection of other histone acetyltransferase inhibitors. This data is compiled from various experimental sources and is presented for comparative purposes.

CompoundTarget(s)IC50 (µM)Cell LineGI50 (µM)Reference
This compound PCAF5.71 (PCAF/H3)SK-N-SH19.2[2]
HCT116- (29% growth inhibition at 25 µM)[2]
Anacardic Acidp300, PCAF~8.5 (p300), ~5 (PCAF)--[3]
C646p3000.4 (Ki)--[4]
NSC 694623PCAF15.9SK-N-SH8.93[5]
HCT116- (21% inhibition at 25 µM)[5]

Table 1: In Vitro Inhibitory Activity of Selected HAT Inhibitors. IC50 values represent the concentration required for 50% inhibition of the target enzyme's activity. GI50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Cell Viability and Growth Inhibition (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and cytostatic effects of a compound on cultured cells.

Materials:

  • HCT116 or SK-N-SH cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound and other test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HCT116) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. The GI50 or IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Histone Acetyltransferase (HAT) Inhibitor Screening Assay

This fluorescence-based assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT, such as PCAF.

Materials:

  • Recombinant human PCAF

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Fluorescent developer

  • Assay buffer

  • Test compounds

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, diluted PCAF enzyme, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding Acetyl-CoA and the histone H3 peptide substrate to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add the fluorescent developer to each well. The developer reacts with the product of the HAT reaction to generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HAT activity inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the inhibitors and a typical experimental workflow for their evaluation.

HAT_Inhibition_Pathway HAT_Inhibitor HAT Inhibitor (e.g., this compound, C646) HAT HATs (PCAF, p300/CBP) HAT_Inhibitor->HAT Inhibition Histones Histones HAT->Histones Acetylation Transcription_Factors Transcription Factors (e.g., p53, NF-κB) HAT->Transcription_Factors Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Target Gene Expression (e.g., Cell Cycle, Apoptosis) Chromatin_Remodeling->Gene_Expression Activation Acetylated_TFs Acetylated TFs Transcription_Factors->Acetylated_TFs Acetylated_TFs->Gene_Expression Activation Cellular_Response Cellular Response (e.g., Growth Arrest, Apoptosis) Gene_Expression->Cellular_Response

Caption: General mechanism of HAT inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (HCT116, SK-N-SH) Compound_Treatment 2. Compound Treatment (this compound & Alternatives) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Absorbance Measurement) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 / GI50 Calculation) Data_Acquisition->Data_Analysis Results Results (Comparative Efficacy) Data_Analysis->Results

Caption: A typical experimental workflow for comparing HAT inhibitors.

References

Replicating Published Experiments on the Histone Acetyltransferase Inhibitor NSC 694621: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published experimental data and methodologies for the histone acetyltransferase (HAT) inhibitor, NSC 694621. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the initial findings for this compound. The information is primarily based on the key publication by Furdas et al. in Bioorganic & Medicinal Chemistry (2011), which details the synthesis and biological evaluation of this compound and related pyridoisothiazolones.

This compound is an irreversible inhibitor of the P-300/CBP-associated factor (PCAF), a histone acetyltransferase.[1] It functions by forming a covalent bond with the cysteine residue (Cys574) in the active site of the enzyme.[1] This targeted inhibition of PCAF has been shown to result in the inhibition of cancer cell proliferation, specifically in the SK-N-SH neuroblastoma and HCT116 colon carcinoma cell lines.[1]

Comparative Performance Data

The following tables summarize the key quantitative data reported for this compound and a structurally related compound, NSC 694623, from the primary literature. This allows for a direct comparison of their potency.

Table 1: In Vitro PCAF Inhibition

CompoundTargetIC50 (µM)
This compound PCAF5.71
NSC 694623PCAF15.9

Table 2: Anti-proliferative Activity

CompoundCell LineActivity
This compound SK-N-SHAntiproliferative effect observed at 25 µM after 72h
This compound HCT116Antiproliferative effect observed at 25 µM after 72h
NSC 694623SK-N-SHIC50 = 8.93 µM
NSC 694623HCT11621% inhibition at 25 µM

Experimental Protocols

The following are detailed methodologies for the key experiments performed on this compound, based on the information available in the public domain and standard laboratory practices. For precise replication, it is highly recommended to consult the original publication: Furdas SD, et al. Synthesis and biological testing of novel pyridoisothiazolones as histone acetyltransferase inhibitors. Bioorg Med Chem. 2011 Jun 15;19(12):3678-89.

PCAF Histone Acetyltransferase Inhibition Assay

This biochemical assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PCAF. The protocol outlined below is a representative method for such an assay.

Materials:

  • Recombinant human PCAF enzyme

  • Histone H3 peptide (substrate)

  • Acetyl-Coenzyme A (acetyl group donor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • This compound and other test compounds dissolved in DMSO

  • Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the PCAF enzyme and the histone H3 peptide in the assay buffer.

  • Add this compound or other test compounds at various concentrations to the reaction mixture. A DMSO control should be included.

  • Initiate the enzymatic reaction by adding Acetyl-Coenzyme A.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction.

  • Add the detection reagent to quantify the amount of Coenzyme A produced, which is proportional to the enzyme activity.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This cell-based assay evaluates the effect of this compound on the growth and viability of cancer cell lines.

Cell Lines:

  • HCT116 (human colon carcinoma)

  • SK-N-SH (human neuroblastoma)

Materials:

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • This compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, SRB, or a commercial kit like CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HCT116 and SK-N-SH cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. A DMSO-only control should be included.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value if applicable.

Visualizations

Signaling Pathway of PCAF Inhibition

The following diagram illustrates the mechanism of action of this compound in inhibiting the PCAF-mediated acetylation of histones, which leads to the modulation of gene expression and ultimately affects cell proliferation.

G cluster_0 Cellular Processes cluster_1 Epigenetic Regulation Gene_Expression Gene Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation PCAF PCAF (Histone Acetyltransferase) Acetylated_Histones Acetylated Histones PCAF->Acetylated_Histones Acetylation Histones Histones Histones->PCAF Acetylated_Histones->Gene_Expression Activates NSC_694621 This compound NSC_694621->PCAF Inhibits

Caption: Mechanism of PCAF inhibition by this compound.

Experimental Workflow for In Vitro Analysis

This diagram outlines the typical workflow for the in vitro evaluation of a compound like this compound, from the initial biochemical assay to the cell-based proliferation studies.

G Start Start Biochemical_Assay PCAF Inhibition Assay Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Culture Culture HCT116 & SK-N-SH Cells Determine_IC50->Cell_Culture Cell_Treatment Treat Cells with This compound Cell_Culture->Cell_Treatment Proliferation_Assay Cell Proliferation Assay (72h) Cell_Treatment->Proliferation_Assay Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro testing of this compound.

Logical Relationship of Experimental Findings

This diagram illustrates the logical flow from the biochemical activity of this compound to its observed cellular effects.

G Biochemical_Finding This compound is a potent inhibitor of PCAF (IC50 = 5.71 µM) Mechanism Inhibition of histone acetylation in cancer cells Biochemical_Finding->Mechanism Leads to Cellular_Outcome Reduced proliferation of HCT116 and SK-N-SH cells Mechanism->Cellular_Outcome Results in

Caption: Logical connection of this compound's activity.

References

Safety Operating Guide

Navigating the Disposal of NSC 694621: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. They can provide guidance that is compliant with local, state, and federal regulations and is tailored to your specific laboratory environment.

General Principles for the Disposal of Research Compounds

When a specific SDS is unavailable, research compounds of unknown toxicity and ecotoxicity should be treated as hazardous waste. The following table summarizes key considerations for the disposal process:

ConsiderationGeneral GuidanceRationale
Waste Identification Treat NSC 694621 and any contaminated materials (e.g., gloves, pipette tips, empty vials) as hazardous chemical waste.Given that this compound is a bioactive molecule with potential anti-cancer properties, it is prudent to assume it may have hazardous characteristics.
Segregation Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.Prevents potentially dangerous chemical reactions and ensures the waste is directed to the appropriate disposal facility.
Containerization Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.Proper containment and labeling are critical for safe handling, storage, and transportation of hazardous waste.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.Minimizes the risk of personal exposure to a compound with unknown toxicological properties.
Spill Management In the event of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. This typically involves absorption with an inert material, collection into a sealed container, and decontamination of the affected area.Prompt and correct spill response is essential to prevent exposure and environmental contamination.

Experimental Workflow for Chemical Waste Disposal

The following diagram outlines a general workflow for the proper disposal of a research chemical like this compound in a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_container Prepare Labeled Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste (e.g., contaminated vials, tips) waste_container->collect_solid collect_liquid Collect Liquid Waste (e.g., unused solutions) waste_container->collect_liquid seal_container Securely Seal Waste Container collect_solid->seal_container collect_liquid->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup final_disposal Final Disposal by Certified Facility ehs_pickup->final_disposal

General workflow for the disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the guidance of your institution's Environmental Health and Safety professionals to ensure full compliance and safety.

Personal protective equipment for handling NSC 694621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Histone Acetyltransferase (HAT) Inhibitor, NSC 694621.

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a potent PCAF and histone acetyltransferase (HAT) inhibitor with potential as an anticancer agent.[1] Given its mechanism of action and potential cytotoxic effects, this compound should be handled with the same precautions as other antineoplastic agents to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Compound Reconstitution and Aliquoting Primary: Double gloving (chemotherapy-tested nitrile gloves), disposable gown resistant to hazardous drugs, eye protection (safety glasses with side shields or goggles), and a face shield if there is a splash hazard.[2][3] Secondary: Work should be performed in a chemical fume hood or a biological safety cabinet.
In Vitro/In Vivo Dosing Primary: Double gloving, disposable gown, and eye protection.[2][4] Secondary: Use of a closed system transfer device (CSTD) is recommended to minimize aerosol generation.
Waste Disposal Primary: Double gloving and a disposable gown.[2]
Spill Cleanup Primary: Double gloving, disposable gown, eye protection, and a face shield.[3] For large spills or those involving powder, a NIOSH-approved respirator should be used.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All handling of this compound, especially the initial reconstitution of powder, should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of aerosols.

  • Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly. This includes two pairs of chemotherapy-rated gloves, with one pair tucked under the gown cuff and the second pair over the cuff.[2]

  • Reconstitution: Use a needle-locking syringe and a closed system transfer device (CSTD) if available to reconstitute the compound. This minimizes the risk of spills and aerosol generation.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, are considered hazardous waste. These items must be segregated into clearly labeled, sealed, and puncture-proof hazardous waste containers.

  • Decontamination: Work surfaces should be decontaminated after each use. A two-step process of cleaning with a detergent followed by a disinfectant is recommended.

  • Waste Removal: Hazardous waste should be disposed of in accordance with institutional and local regulations for chemical and cytotoxic waste. Do not mix with general laboratory waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment A Don Personal Protective Equipment (PPE) B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Reconstitute/Aliquot this compound B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Segregate and Dispose of Hazardous Waste E->F G Doff PPE in Designated Area F->G

Caption: Workflow for Safe Handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.